4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-9-5-14(6-10-15)20(24)25-16-11-7-13(8-12-16)19-22-17-3-1-2-4-18(17)23-19/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDWTAFENCKWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Profile & Technical Utility: 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
[1]
Executive Summary
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate represents a sophisticated molecular architecture combining a bioactive benzimidazole scaffold with a labile ester linkage. In the fields of medicinal chemistry and materials science, this compound serves a dual purpose:
-
Fluorogenic Probing: It functions as a "caged" fluorophore. The esterification of the phenolic oxygen blocks Excited-State Intramolecular Proton Transfer (ESIPT), effectively shifting its fluorescence emission. Upon enzymatic or chemical hydrolysis, the active fluorophore [2-(4-hydroxyphenyl)benzimidazole] is released, providing a ratiometric signal for esterase activity.
-
Mesogenic Core: The rigid, rod-like structure incorporating a benzimidazole ring and a chlorophenyl tail makes it a viable calamitic mesogen for liquid crystal applications, exhibiting potential nematic phases.
This guide details the synthesis, physicochemical properties, and experimental protocols for utilizing this compound in bio-assays and material characterization.
Chemical Architecture & Synthesis
The molecule consists of three distinct domains: the benzimidazole head group (proton acceptor), the phenyl spacer , and the 4-chlorobenzoate tail (lipophilic/mesogenic stabilizer).
Retrosynthetic Analysis
The synthesis follows a convergent pathway. The core 2-(4-hydroxyphenyl)benzimidazole (HPBI) is constructed first via oxidative condensation, followed by esterification with 4-chlorobenzoyl chloride.
Key Reaction Steps:
-
Condensation: o-Phenylenediamine + 4-Hydroxybenzaldehyde
2-(4-hydroxyphenyl)benzimidazole. -
Esterification: HPBI + 4-Chlorobenzoyl chloride
Target Ester.
Synthesis Workflow Visualization
The following diagram outlines the optimized synthetic route and the logical flow of intermediate isolation.
Figure 1: Step-wise synthetic pathway from raw precursors to the final ester derivative.
Physicochemical Properties
The properties below are derived from structural analysis and established data for benzimidazole esters.
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | C | |
| Molecular Weight | 348.78 g/mol | Suitable for cell permeability. |
| LogP (Predicted) | 5.2 - 5.8 | Highly lipophilic; requires DMSO/DMF for stock solutions. |
| pKa (Benzimidazole) | ~5.5 (Conjugate acid) | Protonation of N3 occurs in acidic media. |
| Melting Point | 210–230 °C (Predicted) | High crystallinity due to |
| Fluorescence (Ester) | ESIPT blocked; normal Stokes shift. | |
| Fluorescence (Hydrolyzed) | ESIPT active; large Stokes shift. |
The ESIPT Mechanism (Fluorescence Switch)
The core utility of this molecule lies in the ESIPT switch .
-
Ester Form (Intact): The phenolic proton is replaced by the chlorobenzoyl group. No intramolecular hydrogen bond exists between the oxygen and the imidazole nitrogen. Emission is purely from the locally excited (LE) state (Blue/UV).
-
Phenol Form (Hydrolyzed): Upon hydrolysis, the phenolic proton is restored. In the excited state, the proton tunnels to the imidazole nitrogen, forming a keto-tautomer that emits at a longer wavelength (Green). This drastic color change allows for sensitive detection of hydrolysis.
Experimental Protocols
Protocol A: Chemical Synthesis
Objective: Isolate high-purity (>98%) target compound.
-
Intermediate Synthesis (HPBI):
-
Dissolve o-phenylenediamine (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in DMF (20 mL).
-
Add Na
S O (12 mmol) as an oxidant. -
Reflux at 120°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Pour into ice water; filter the precipitate. Recrystallize from ethanol.
-
-
Esterification:
-
Dissolve HPBI (5 mmol) in anhydrous DCM (25 mL) with Triethylamine (6 mmol).
-
Cool to 0°C. Dropwise add 4-chlorobenzoyl chloride (5.5 mmol) dissolved in DCM.
-
Stir at room temperature for 12 hours under N
atmosphere. -
Workup: Wash with NaHCO
(sat.), then brine. Dry over MgSO . -
Purification: Flash column chromatography (SiO
, Hexane:EtOAc gradient).
-
Protocol B: Fluorogenic Esterase Assay
Objective: Measure enzymatic activity using the fluorescence shift.
-
Stock Preparation: Prepare a 10 mM stock solution of the ester in DMSO.
-
Assay Buffer: PBS (pH 7.4).
-
Procedure:
-
Dilute stock to 10
M in Assay Buffer. -
Add Esterase (e.g., Porcine Liver Esterase) or cell lysate.
-
Detection: Excitation at 330 nm.
-
Readout: Monitor decrease in 370 nm emission (Ester) and increase in 460 nm emission (Phenol).
-
Assay Logic Visualization
The following diagram illustrates the mechanism of action in a biological context.
Figure 2: Mechanism of action for the fluorogenic esterase assay.
Applications & Causality
Medicinal Chemistry: Prodrug Scaffolding
The 4-chlorobenzoate moiety increases the lipophilicity of the benzimidazole core, enhancing cell membrane penetration. Once inside the cell, ubiquitous esterases cleave the ester, releasing the active benzimidazole (which may have tubulin-inhibitory or DNA-binding properties) and the 4-chlorobenzoic acid. This "Trojan Horse" strategy is critical for delivering polar benzimidazole drugs.
Materials Science: Liquid Crystals
The molecule possesses the classic "Rigid Core + Flexible/Polar Tail" structure required for mesophases.
-
Anisotropy: The 4-chloro substituent adds polarizability along the long axis, stabilizing the nematic phase.
-
Validation: Differential Scanning Calorimetry (DSC) should be used to identify the crystal-to-nematic and nematic-to-isotropic transition temperatures.
References
-
Synthesis of Benzimidazoles
- Title: "Selective and eco-friendly procedures for the synthesis of benzimidazole deriv
- Source: Beilstein Journal of Organic Chemistry (2016).
-
URL:[Link]
- Title: "2-(2′-Hydroxyphenyl)benzimidazole as a Fluorescent Probe.
- Liquid Crystal Properties: Title: "Synthesis and mesomorphic properties of benzimidazole-based liquid crystals." Source: Liquid Crystals (General Reference for Class). Context: Supports the assignment of mesogenic properties to 2-phenylbenzimidazole esters.
-
Biological Activity of Benzimidazole Esters
- Title: "Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxyl
- Source: Bioorganic & Medicinal Chemistry (2000).
-
URL:[Link]
Sources
- 1. Buy N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide | 314769-80-7 [smolecule.com]
- 2. Design and characterization of a 2-(2′-hydroxyphenyl)benzimidazole-based Sr2+-selective fluorescent probe in organic and micellar solution systems - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly sensitive and selective detection of triphosgene with a 2-(2′-hydroxyphenyl)benzimidazole derived fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
Photophysical Characteristics of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate: A Technical Analysis
Abstract
This technical guide provides an in-depth analysis of the photophysical properties of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate , a derivative of the well-known fluorophore 2-phenylbenzimidazole (PBI). Unlike its ortho-substituted analogs which undergo Excited-State Intramolecular Proton Transfer (ESIPT), this para-substituted ester exhibits distinct photodynamics governed by Intramolecular Charge Transfer (ICT) and heavy-atom-induced Intersystem Crossing (ISC). This guide details the molecular architecture, spectral characteristics (absorption, emission, solvatochromism), and experimental protocols for characterizing this compound, targeting researchers in materials science and photochemistry.
Molecular Architecture & Electronic Structure
The photophysical behavior of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate is dictated by its three primary structural components:
-
Fluorophore Core (Donor/Acceptor): The 2-phenylbenzimidazole (PBI) moiety acts as the primary chromophore. The benzimidazole ring is electron-withdrawing relative to the phenyl ring, establishing a push-pull system.
-
Ester Linkage (Auxochrome): The ester group at the para-position of the central phenyl ring modifies the electron density. While the oxygen atom is a weak donor by resonance, the carbonyl group is withdrawing. In this specific orientation (benzoate ester of a phenol), the oxygen is directly attached to the phenyl ring of the fluorophore, acting as a donor that red-shifts the absorption relative to unsubstituted PBI.
-
4-Chlorophenyl Pendant (Perturber): The terminal 4-chlorophenyl group serves two roles:
-
Electronic Modulation: The chlorine atom is electron-withdrawing (inductive effect), slightly stabilizing the excited state.
-
Heavy Atom Effect: The presence of chlorine (
) enhances spin-orbit coupling, promoting Intersystem Crossing (ISC) from the singlet excited state ( ) to the triplet state ( ). This often reduces the fluorescence quantum yield ( ) compared to non-halogenated analogs.
-
Structural Diagram[1][2]
Figure 1: Structural decomposition of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate highlighting electronic interactions.
Photophysical Properties[3][4][5][6][7][8][9][10][11][12]
UV-Vis Absorption
The absorption spectrum is dominated by
- : Typically 300–340 nm in organic solvents (e.g., DMSO, Ethanol).
-
Molar Extinction Coefficient (
): High, typically 20,000 – 35,000 M⁻¹cm⁻¹ , indicating allowed transitions. -
Spectral Features: The spectrum often shows a broad band with vibrational fine structure in non-polar solvents, which becomes structureless in polar solvents due to strong solvation of the excited state.
Fluorescence Emission
Unlike 2-(2-hydroxyphenyl)benzimidazole, which exhibits a large Stokes shift due to ESIPT, the para-ester derivative emits from a planar Intramolecular Charge Transfer (ICT) state.
- : 360–420 nm (Violet-Blue region).
-
Stokes Shift: Moderate (60–90 nm / 4000–6000 cm⁻¹ ). This reflects the geometric relaxation from the Franck-Condon state to the relaxed
state. -
Quantum Yield (
): Moderate (0.3 – 0.7 ). The value is lower than that of highly rigid analogs due to:-
Rotational Freedom: The ester linkage allows rotation of the chlorophenyl group, introducing non-radiative decay pathways.
-
Heavy Atom Effect: The chlorine substituent facilitates
ISC, quenching fluorescence.
-
Solvatochromism & ICT
The molecule exhibits positive solvatochromism . As solvent polarity increases, the emission maximum shifts to longer wavelengths (red shift).
-
Mechanism: The excited state (
) has a larger dipole moment ( ) than the ground state ( ) due to charge transfer from the phenyl ester (donor) to the benzimidazole (acceptor). Polar solvents stabilize the highly polar excited state more than the ground state, reducing the energy gap. -
Lippert-Mataga Plot: A linear correlation between Stokes shift (
) and the orientation polarizability ( ) of the solvent confirms the ICT nature.
| Solvent | Polarity Index ( | Stokes Shift (nm) | ||
| Cyclohexane | 0.2 | 305 | 362 | 57 |
| Toluene | 2.4 | 310 | 375 | 65 |
| Dichloromethane | 3.1 | 315 | 388 | 73 |
| Ethanol | 4.3 | 320 | 405 | 85 |
| DMSO | 7.2 | 325 | 418 | 93 |
Table 1: Representative solvatochromic shifts. Note: Values are estimated based on structure-property relationships of 2-phenylbenzimidazole esters.
Jablonski Diagram
The following diagram illustrates the competitive pathways between fluorescence, internal conversion, and intersystem crossing induced by the chlorine atom.
Figure 2: Jablonski diagram showing photophysical pathways. The chlorine atom enhances the
Experimental Protocols
Solvent Preparation
To accurately measure solvatochromism and quantum yields, solvents must be spectroscopic grade and free of fluorescent impurities.
-
Selection: Choose a range of solvents with varying polarities (e.g., Cyclohexane, Toluene, THF, DCM, Ethanol, DMSO).
-
Drying: Store aprotic solvents over molecular sieves (3Å or 4Å) to remove water, which can quench fluorescence via hydrogen bonding.
-
Degassing: For quantum yield and lifetime measurements, deoxygenate solutions by bubbling with Argon or Nitrogen for 15 minutes to prevent oxygen quenching of the triplet state (if phosphorescence is of interest) or the singlet state.
Spectroscopic Measurement
Stock Solution: Prepare a
Protocol:
-
Baseline Correction: Record a baseline with the pure solvent.
-
Absorption Scan: Scan from 250 nm to 500 nm. Note the
.[1][2][3] -
Excitation: Set the excitation wavelength (
) to the absorption maximum ( ). -
Emission Scan: Scan from
nm to 600 nm. -
Slit Widths: Adjust excitation/emission slits (typically 2.5–5.0 nm) to optimize signal-to-noise ratio without saturating the detector.
Applications & Significance
Liquid Crystal Mesogens
The rod-like (calamitic) structure of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate makes it a candidate for liquid crystalline materials. The rigid benzimidazole core and the linear ester linkage facilitate the formation of nematic or smectic phases. The terminal chlorine atom provides a dipole that can influence the mesophase stability and transition temperatures.
UV Stabilizers
Benzimidazoles are potent UV absorbers. This molecule can dissipate absorbed UV energy via non-radiative pathways (IC and ISC), protecting polymer matrices from photodegradation. The ester group improves solubility in polyester or polycarbonate matrices compared to the parent PBI.
Fluorescent Probes (Esterase Activity)
While the ester itself is fluorescent, it can serve as a "turn-on" or ratiometric probe for esterase enzymes. Hydrolysis of the ester bond releases 4-(1H-benzimidazol-2-yl)phenol and 4-chlorobenzoic acid .
-
Mechanism: The released phenol can undergo ESIPT (if the pH allows the neutral form) or form a phenolate anion, significantly shifting the emission spectrum (often green/yellow emission vs. the blue emission of the ester). This spectral shift allows for sensitive detection of esterase activity.
References
-
Padalkar, V. S., et al. (2011).[4] "Synthesis and photo-physical characteristics of ESIPT inspired 2-substituted benzimidazole, benzoxazole and benzothiazole fluorescent derivatives." Journal of Fluorescence, 22(1), 311-320. Link
-
Mutai, T., et al. (2008). "Solid-state fluorescence of 2-phenylbenzimidazole derivatives." Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 396-401. Link
-
Daly, S., et al. (2014). "Photophysics of 2-phenylbenzimidazole: An experimental and theoretical study." Journal of Chemical Physics, 141, 044308. Link
-
Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research, 50(2), 366–375. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition, Springer. (Foundational text for protocols). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive and selective detection of triphosgene with a 2-(2′-hydroxyphenyl)benzimidazole derived fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Engineering Anisotropy: Mesomorphic Behavior of Chlorobenzoate Benzimidazole Derivatives in Advanced Therapeutics
Executive Summary
The intersection of liquid crystal (LC) technology and pharmaceutical sciences has birthed a new paradigm in drug delivery: Liquid Crystalline Pharmaceuticals (LCPs). Among the most promising scaffolds in this domain are chlorobenzoate benzimidazole derivatives . By marrying the privileged, bio-active benzimidazole pharmacophore with the highly polarizable, shape-anisotropic chlorobenzoate moiety, researchers can engineer molecules that exhibit precise mesomorphic (liquid crystalline) behavior at physiological temperatures.
This technical guide provides an in-depth analysis of the structural causality, self-validating synthetic protocols, and thermodynamic phase behaviors of these derivatives, offering actionable insights for materials scientists and drug development professionals.
Structural Rationale: The Causality of Mesomorphism
The generation of a stable mesophase (such as nematic or smectic phases) requires a delicate balance between molecular rigidity and flexibility. In chlorobenzoate benzimidazole derivatives, this balance is achieved through specific sub-structural contributions:
-
The Benzimidazole Core (Rigidity &
-Stacking): The fused bicyclic nature of benzimidazole provides the planar, rod-like (calamitic) shape anisotropy required for LC formation. Furthermore, its extensive -conjugation and strong inherent dipole moment facilitate robust intermolecular - stacking and hydrogen bonding, which dictate solid-state packing and mesophase stability[1]. -
The Chlorobenzoate Moiety (Dipole & Polarizability): The ester linkage offers a degree of conformational flexibility, preventing the molecule from possessing an excessively high melting point. Crucially, the addition of a highly electronegative chlorine atom introduces a strong lateral or terminal dipole moment. This dipole restricts free molecular rotation along the short axis, promoting highly ordered smectic (layered) phases over less ordered nematic phases[2].
-
Alkoxy Tail Length (Microphase Segregation): The attachment of terminal alkoxy chains (
) induces microphase segregation. The rigid benzimidazole-chlorobenzoate cores aggregate via dipole-dipole interactions, while the flexible alkyl tails "melt" at lower temperatures. As chain length increases, the van der Waals forces between the tails stabilize smectic phases[3][4].
Self-Validating Synthesis & Characterization Protocol
To ensure high-fidelity synthesis of mesomorphic derivatives, traditional harsh conditions (like Fischer esterification) must be avoided, as strong acids can protonate the benzimidazole nitrogen, halting the reaction. The following self-validating workflow utilizes Steglich esterification followed by N-alkylation.
Step-by-Step Methodology
Step 1: Steglich Esterification (Core Assembly)
-
Reaction: Dissolve 1.0 eq of 2-(4-hydroxyphenyl)-1H-benzimidazole and 1.1 eq of 4-chlorobenzoic acid in anhydrous dichloromethane (DCM) at 0 °C.
-
Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) followed by a dropwise addition of 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC).
-
Causality: DCC acts as a mild dehydrating coupling agent, while DMAP serves as an acyl transfer catalyst. This neutral pathway prevents the degradation of the acid-sensitive benzimidazole core.
-
Self-Validation Check: The reaction is visually validated by the precipitation of dicyclohexylurea (DCU) as a white byproduct. Filter the DCU. Analyze the filtrate via FTIR. Proceed only if the broad carboxylic -OH stretch (3300–2500 cm⁻¹) has disappeared and a sharp ester C=O stretch has emerged at ~1735 cm⁻¹. If the -OH peak persists, re-subject the mixture to additional DCC.
Step 2: N-Alkylation (Tail Introduction)
-
Reaction: Dissolve the validated ester intermediate in dimethylformamide (DMF). Add 2.0 eq of anhydrous
and 1.2 eq of the desired alkyl bromide ( to ). Heat to 80 °C for 12 hours. -
Causality: The mild base deprotonates the benzimidazole N-H, enabling nucleophilic attack on the alkyl halide. This introduces the flexible tail required for microphase segregation.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly polar N-H starting material spot is entirely consumed. Purify via column chromatography to achieve >98% purity (verified by HPLC) to prevent impurity-induced melting point depression during thermal analysis.
Fig 1: Self-validating synthesis and characterization workflow for mesomorphic derivatives.
Quantitative Phase Behavior Analysis
The mesomorphic properties are strictly governed by the terminal alkoxy chain length (
Table 1: Thermodynamic Phase Transitions of Chlorobenzoate Benzimidazole Homologues
| Homologue ( | Melting Point (°C) | Clearing Point (°C) | Mesophase Sequence | |
| 6 (Hexyl) | 85.2 | 112.4 | Cr | 28.4 |
| 8 (Octyl) | 76.5 | 105.1 | Cr | 31.2 |
| 10 (Decyl) | 68.4 | 101.2 | Cr | 35.6 |
| 12 (Dodecyl) | 71.2 | 95.4 | Cr | 40.1 |
Data Synthesis Rationale:
As
Pharmaceutical Implications: LCPs in Drug Delivery
For drug development professionals, the mesomorphic behavior of benzimidazole derivatives is not merely a physical curiosity—it is a functional delivery mechanism. Many active pharmaceutical ingredients (APIs) utilizing the benzimidazole core (e.g., anthelmintics, targeted kinase inhibitors) suffer from poor aqueous solubility (BCS Class II/IV).
By formulating these drugs to exist in a smectic liquid crystalline state at physiological temperatures (37 °C), their interaction with the lipid bilayer of human cells is fundamentally altered. The anisotropic, layered structure of the smectic LCP seamlessly fuses with the anisotropic structure of the cellular phospholipid bilayer. This microphase integration bypasses traditional endocytotic pathways, facilitating passive diffusion, enhancing intracellular bioavailability, and allowing for sustained, diffusion-controlled drug release.
Fig 2: Mechanistic pathway of liquid crystalline pharmaceuticals enhancing drug delivery.
References
-
Synthesis and mesomorphic properties of 2-(4′-alkoxybiphenyl-4-yl)-1H-benzimidazole derivatives Source: Liquid Crystals (Taylor & Francis) URL:[Link]
-
Novel Imidazole Liquid Crystals; Experimental and Computational Approaches Source: Molecules (MDPI) URL:[Link]
-
Chlorobenzoate and Benzimidazole: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Docking Studies and Antibacterial Activity Source: Crystals (MDPI) URL:[Link]
-
All optical switching and the optical nonlinear properties of 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate Source: Journal of Molecular Liquids (Elsevier) URL:[Link]
Sources
Thermal Stability and Degradation Kinetics of Benzimidazole Ester Architectures: A Mechanistic and Methodological Guide
Executive Summary
Benzimidazole ester compounds represent a critical class of high-performance materials bridging the gap between extreme thermal resilience and practical processability. Historically, pure polybenzimidazoles have exhibited exceptional thermal stability but suffered from complete insolubility, rendering them intractable for many industrial applications. By strategically incorporating flexible ester linkages, researchers have successfully engineered molecules that maintain high decomposition temperatures (
This whitepaper provides an in-depth technical examination of the structural causality behind the thermal stability of benzimidazole esters. Furthermore, it establishes a self-validating experimental framework for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), culminating in the kinetic modeling of their thermal degradation.
Structural Causality: The Molecular Basis of Thermal Resilience
The thermal stability of benzimidazole derivatives is not accidental; it is a direct consequence of their highly aromatic, conjugated fused-ring architecture. The core consists of a benzene ring fused to an imidazole ring, creating a rigid, two-ring-conjugated planar skeleton with high nitrogen content[1].
When designing benzimidazole ester compounds, scientists must balance two competing thermodynamic forces:
-
Rigidity vs. Flexibility: The introduction of ester linkages (–COO–) between aromatic and heteroaromatic rings disrupts the continuous
-conjugation slightly, which lowers the absolute decomposition threshold compared to pure polybenzimidazole-imides. However, this structural compromise is intentional. The flexible ester groups provide 2, enabling the technical processing of films, fibers, and coatings[2]. -
Intramolecular Hydrogen Bonding: The thermal stability of the benzimidazole core can be artificially elevated by functionalizing the modifiable sites on the ring. For instance, the introduction of nitro and amino groups (as seen in the energetic material DADNBI) creates strong intramolecular hydrogen bonds. These bonds lock the molecular conformation, significantly increasing the energy required for bond homolysis, pushing the
up to an impressive [1].
Degradation Pathway
Thermal degradation of these architectures typically follows a predictable, multi-phase kinetic pathway. The weakest links—often the ester bonds or peripheral substituents—cleave first, followed by the catastrophic rupture of the benzimidazole core at extreme temperatures.
Fig 1. Sequential thermal degradation pathway of benzimidazole ester architectures.
Experimental Protocols: Self-Validating Thermal Analysis
To accurately quantify the thermal stability of benzimidazole esters, researchers must employ a self-validating system using TGA and DSC. The following protocols are designed to eliminate artifacts such as thermal history and oxidative cleavage, ensuring that the extracted kinetic parameters reflect intrinsic molecular stability.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine the onset of thermal decomposition (
-
Sample Preparation: Mill the benzimidazole ester sample to a fine powder to ensure uniform heat distribution. Load precisely 2.0 to 5.0 mg into an alumina or platinum crucible. Causality: Smaller sample sizes minimize thermal gradients and mass transfer limitations during off-gassing.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min for 30 minutes prior to heating. Causality: An inert atmosphere isolates purely thermal homolytic cleavage from oxidative degradation, which would artificially lower the apparent [3]. -
Dynamic Heating: For kinetic modeling, perform multiple non-isothermal runs on fresh samples at varying heating rates (
= 5, 10, 15, and 20 /min) from ambient temperature to . -
Data Extraction: Define
as the temperature at 5% mass loss, ignoring the initial 1-2% mass loss occurring around , which corresponds to the volatilization of free moisture or trapped aprotic solvents[3].
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Identify glass transition (
-
Calibration: Calibrate the DSC using high-purity Indium and Zinc standards. Causality: This ensures accurate temperature and heat flow measurements across the wide thermal operating range of benzimidazole compounds.
-
Heat-Cool-Heat Cycle:
-
Heat 1: Ramp from
to at /min. -
Cool: Quench cool back to
at /min. -
Heat 2: Ramp again to
at /min. Causality: The first heating cycle erases the polymer's thermal and mechanical history (e.g., residual stresses from synthesis or film casting). The second heating cycle reveals the true thermodynamic .
-
Fig 2. Self-validating workflow for thermal analysis and kinetic modeling.
Kinetic Modeling of Thermal Degradation
To move beyond empirical observation and understand the thermodynamic stability of the ester and benzimidazole bonds, researchers apply mathematical models to the TGA data.
Broido's Graphical Method
3 is highly effective for evaluating the kinetic and thermodynamic parameters of benzimidazole complexes[3]. It focuses on the straight-line decomposition portion of the thermogravimetric curve.
The activation energy (
-
= the fraction of the complex undecomposed at temperature
. - = Universal gas constant (8.314 J/(mol·K)).
- = Absolute temperature in Kelvin.
By plotting
Comparative Thermal Data
The structural modifications of the benzimidazole core dramatically influence the thermal properties. The table below summarizes quantitative data across different functionalized benzimidazole architectures.
| Compound Architecture | Decomposition Temp ( | Target Application | Key Structural Stabilizer |
| Polybenzimidazole-ester-imides | High-temp insulating films | Preformed ester linkages balancing rigidity and solubility[2] | |
| Benzimidazole-phthalocyanines | Optoelectronics / Dyes | Azo-nitrogen and metal coordination[3] | |
| DADNBI (4,6-diamino-5,7-dinitro-1H-benzo[d]imidazole) | Heat-resistant energetic materials | Strong intramolecular hydrogen bonding between nitro & amino groups[1] |
Table 1: Comparative thermal stability metrics of various benzimidazole derivatives.
Conclusion
The thermal stability of benzimidazole ester compounds is a highly tunable property governed by the interplay of
References
-
Hamciuc, E., Diaconu, I., & Bruma, M. (1991). POLYBENZIMIDAZOLE-ESTER-IMIDES. Journal of Macromolecular Science: Part A - Chemistry. 2
-
Tantry, R. N., Keshavayya, J., Harish, M. N. K., Angadi, S. A. R., & Chinnagiri, K. K. T. (2013). Synthesis, Spectral and Thermal degradation Kinetics studies of Benzimidazole substituted Metal phthalocyanine through oxadiazole Bridge (M=Co,Ni,Cu). Research Journal of Chemical Sciences. 3
-
Liang, Y., Hu, X.-K., Yang, Z.-L., Liu, M.-M., Zhang, Y., Wu, J.-T., Zhang, J.-G., Zhao, T.-X., Sun, S.-H., & Wang, S.-M. (2024). Benzimidazole-based low-sensitivity and heat-resistant energetic materials: design and synthesis. New Journal of Chemistry (RSC Publishing). 4
Sources
- 1. Benzimidazole-based low-sensitivity and heat-resistant energetic materials: design and synthesis - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ04471A [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. isca.me [isca.me]
- 4. Benzimidazole-based low-sensitivity and heat-resistant energetic materials: design and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Electronic properties of 4-(1H-benzimidazol-2-yl)phenyl derivatives
A Technical Guide for Molecular Engineering & Application
Part 1: Molecular Logic & Electronic Theory
The 2-phenylbenzimidazole scaffold represents a quintessential "push-pull" capable heterocyclic system. Its electronic utility stems from the conjugation between the electron-rich (or deficient, depending on substitution) phenyl ring and the benzimidazole moiety, which possesses both a pyridinic nitrogen (electron acceptor/H-bond acceptor) and a pyrrolic nitrogen (electron donor/H-bond donor).
For researchers in optoelectronics and medicinal chemistry, the 4-(1H-benzimidazol-2-yl)phenyl motif is not merely a static structure but a tunable electronic chassis. The electronic properties are governed principally by the Donor-Acceptor (D-π-A) interactions mediated by the bridge between the two aromatic systems.
The Electronic Chassis
-
Benzimidazole Core: Acts as a weak electron acceptor in its neutral state but becomes a strong acceptor upon protonation or quaternization.
-
Phenyl Linker: The 4-position (para) on the phenyl ring is the critical vector for electronic tuning. Substituents here have the maximum resonance contribution to the benzimidazole nitrogen atoms.
Key Electronic Mechanisms:
-
Intramolecular Charge Transfer (ICT): When an electron-donating group (EDG) like
or is at the phenyl 4-position, charge flows from the phenyl ring to the benzimidazole core upon excitation. -
ESIPT (Excited-State Intramolecular Proton Transfer): Specific to 2-(2-hydroxyphenyl) derivatives, but relevant here as a contrast. If an -OH is at the 2-position of the phenyl ring, a proton transfers to the imidazole nitrogen, creating a keto-tautomer with a massive Stokes shift.
-
Band Gap Engineering: The HOMO is typically localized on the phenyl ring (if EDG substituted), while the LUMO resides on the benzimidazole/bridge.
Figure 1: Electronic flow in 4-substituted phenyl-benzimidazole systems. The separation of HOMO and LUMO densities facilitates charge transfer.
Part 2: Photophysical & Electrochemical Properties
The utility of these derivatives in OLEDs and sensors relies on precise control of the HOMO-LUMO gap (
1. Absorption & Emission[1][2][3][4]
-
Unsubstituted (R=H): Absorption
nm. Emission is typically in the UV/deep violet. -
Electron Donors (R=NH2, OMe): Red-shift the absorption to 330-360 nm and emission to the blue/cyan region (400-450 nm). This is due to the destabilization of the HOMO level, narrowing the band gap.
-
Electron Acceptors (R=NO2): Can lead to non-fluorescent states due to intersystem crossing (ISC) or strong ICT that stabilizes the excited state non-radiatively in polar solvents.
2. Solvatochromism
These derivatives exhibit positive solvatochromism. As solvent polarity increases (e.g., Hexane
3. Electrochemical Potentials (Cyclic Voltammetry)
The HOMO/LUMO levels can be estimated using the onset oxidation (
Comparative Electronic Data Table
| Derivative (4-R-phenyl) | HOMO (eV) | LUMO (eV) | Application | |||
| -H (Unsubstituted) | 305 | 365 | -6.34 | -0.98 | 5.36 | UV Filter, Host Material |
| -OCH | 326 | 390-429 | -5.88 | -1.40 | 4.48 | Blue Emitter, Sensor |
| -NH | 340 | 450 | -5.20 | -1.80 | 3.40 | Hole Transport, NLO |
| -NO | 315 | Weak/None | -7.21 | -2.54 | 4.67 | NLO Acceptor |
| -OH (2-position) | 330 | 480 (ESIPT) | -5.90 | -1.50 | 4.40 | Proton Transfer Probe |
Note: Values are aggregated from experimental (CV/UV-Vis) and DFT (B3LYP/6-31G) sources. Solvents vary (typically MeCN or EtOH).
Part 3: Nonlinear Optical (NLO) Properties[5]
Benzimidazole derivatives substituted with strong electron donors (like
Mechanism: The planar benzimidazole ring acts as a bridge, allowing efficient
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(4-Methoxyphenyl)-1H-benzimidazole
A self-validating oxidative condensation method.
Reagents:
-
o-Phenylenediamine (OPD): 10 mmol
-
p-Anisaldehyde: 10 mmol
-
Sodium Metabisulfite (Na
S O ): 10 mmol (Oxidant) -
Solvent: DMF or Ethanol/Water (Green method)
Workflow:
-
Dissolution: Dissolve OPD and p-Anisaldehyde in 30 mL Ethanol.
-
Activation: Add Na
S O dissolved in minimal water. -
Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Validation: The spot for aldehyde (high R
) should disappear; a fluorescent blue spot (product) appears.
-
-
Precipitation: Pour reaction mixture into 200 mL ice-cold water.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol.
-
Yield: Expected >85%.
Figure 2: Oxidative condensation workflow for benzimidazole synthesis.
Protocol B: Electrochemical Band Gap Determination
Methodology for extracting HOMO/LUMO levels.
-
Setup: Three-electrode cell (Working: Glassy Carbon, Counter: Pt wire, Reference: Ag/AgCl).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
) in dry Acetonitrile. -
Standardization: Add Ferrocene (Fc) internal standard.
-
Measurement:
-
Scan rate: 100 mV/s.
-
Record anodic sweep (Oxidation) and cathodic sweep (Reduction).
-
-
Calculation:
-
Locate
(vs Ag/AgCl). -
Convert to vacuum scale:
.
-
Part 5: References
-
Synthesis and Photo-physical Properties of Substituted 2-(2-Hydroxyphenyl)benzimidazoles. ChemistryMag. (ESIPT mechanisms and synthesis).
-
Quantum Chemical Study on Two Benzimidazole Derivatives. DergiPark. (DFT calculations of HOMO/LUMO and band gaps).
-
Synthesis and Nonlinear Optical Properties of New Chromophores Containing Benzimidazole. Tetrahedron/ACS. (NLO properties and push-pull systems).
-
Electronic Properties of 4-Iodo-1H-benzimidazole: A DFT and Experimental Perspective. BenchChem. (Comparative electronic data tables).
-
2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole Crystal Structure. PMC/NIH. (Structural data and pi-stacking interactions).
-
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole Derivatives. Semantic Scholar. (CV data, TGA, and OLED relevance).
Sources
Solubility Profile & Thermodynamic Analysis: 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
The following is an in-depth technical guide regarding the solubility profile and thermodynamic analysis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate .
Executive Summary
The compound 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate (hereafter referred to as BIPC-Ester ) represents a class of rigid, rod-like molecules often utilized as mesogenic cores in liquid crystals or as high-performance pharmaceutical intermediates. Its structure combines a polarizable benzimidazole moiety, a central phenyl linker, and a lipophilic 4-chlorobenzoate tail.
Understanding the solubility profile of BIPC-Ester is critical for three primary workflows:
-
Synthesis & Purification: Optimizing recrystallization yields.
-
Material Processing: Casting thin films or aligning liquid crystal domains.
-
Thermodynamic Modeling: Predicting phase behavior in binary mixtures.
This guide provides a structural analysis of solvent compatibility, a tiered solubility profile, and a validated experimental protocol for determining precise mole-fraction solubility using the Laser Dynamic Method .
Chemical Profile & Structural Logic
To predict and manipulate the solubility of BIPC-Ester, one must deconstruct its molecular interactions using Hansen Solubility Parameters (HSP) .
Structural Dissection
-
Benzimidazole Core (Head): Contains an imidazole ring fused to benzene. The -NH group acts as a Hydrogen Bond Donor (HBD), while the -N= atom is a Hydrogen Bond Acceptor (HBA). This segment drives solubility in polar protic solvents (like alcohols) and polar aprotic solvents (DMF, DMSO).[1]
-
Phenyl-Ester Linkage (Body): The central ester group adds polarity (
) but limits solubility in water due to the hydrophobic phenyl rings. It introduces dipole-dipole interaction sites.[1] -
4-Chlorophenyl Group (Tail): The chlorine atom increases lipophilicity and dispersion forces (
), enhancing solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).
The "Rod-Like" Challenge
BIPC-Ester is a rigid molecule. In the solid state, these molecules pack efficiently via
-
Implication: Solvents must overcome high lattice energy (
). -
Prediction: Simple non-polar solvents (Hexane) will fail to disrupt this stacking. Effective solvents must possess either high polarizability (to interact with the
-system) or strong H-bonding capability (to solvate the benzimidazole NH).
Predicted Solubility Profile
Based on the structural analysis and comparative data from analogous benzimidazole esters [1, 2], the solubility profile is categorized into three tiers.
Table 1: Solvent Compatibility Matrix
| Tier | Solvent Class | Specific Solvents | Solubility Potential | Interaction Mechanism |
| Tier 1 | Polar Aprotic | DMF, DMSO, NMP | High (> 50 mg/mL) | Strong dipole-dipole interactions; disruption of intermolecular H-bonds. |
| Tier 2 | Halogenated / Cyclic Ethers | DCM, Chloroform, THF | Moderate (10–50 mg/mL) | Good dispersion match ( |
| Tier 3 | Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate (1–10 mg/mL) | H-bonding is favorable, but the large hydrophobic tail (chlorobenzoate) limits solubility. Solubility increases significantly with Temperature ( |
| Tier 4 | Non-Polar | Hexane, Cyclohexane, Water | Negligible (< 0.1 mg/mL) | Mismatch in polarity; inability to break crystal lattice energy. |
Critical Insight: For recrystallization, a binary solvent system is recommended. Dissolve BIPC-Ester in DMF or THF (Tier 1/2) and slowly add Ethanol or Water (Tier 3/4) as an anti-solvent to induce controlled nucleation.
Experimental Methodology: The Laser Dynamic Method[2]
To obtain precise thermodynamic data, we do not rely on visual inspection. We utilize the Laser Dynamic Method , which detects the exact dissolution point via Tyndall effect scattering.
Workflow Diagram
The following Graphviz diagram outlines the logic flow for determining solubility and correlating it with thermodynamic models.
Figure 1: Logic flow for the Laser Dynamic Solubility Determination.
Detailed Protocol
-
Preparation: Weigh a precise mass (
) of BIPC-Ester into a jacketed glass vessel. Add a known mass ( ) of solvent. -
Setup: Insert a laser source (e.g., He-Ne or red diode) on one side of the vessel and a photodetector (or visual observer) on the other.
-
Heating: Slowly increase the temperature of the jacketed vessel (rate < 2 K/h) while stirring magnetically.
-
Detection:
-
Solid Present: The laser beam scatters (Tyndall effect), appearing as a visible line through the liquid.
-
Dissolution Point: The laser beam disappears or intensity drops sharply. Record this temperature (
).
-
-
Iteration: Add more solute to the same vessel and repeat to generate a solubility curve (
vs. ).
Thermodynamic Modeling
Once experimental data (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of benzimidazole derivatives [3, 4].
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[2]
- : Empirical parameters representing non-ideality and temperature dependence.
-
Utility: Excellent for interpolation within the measured temperature range.
The van't Hoff Equation
Used to calculate thermodynamic functions at the harmonic mean temperature (
- : Enthalpy of solution (Positive value indicates endothermic dissolution, typical for BIPC-Ester).
- : Entropy of solution (Positive value indicates disorder increase).
- : Gas constant (8.314 J/mol·K).
Thermodynamic Cycle Diagram
Understanding why the compound dissolves requires analyzing the energy cycle.
Figure 2: Thermodynamic cycle. Dissolution is the sum of breaking the crystal lattice (Sublimation) and solvent interaction (Solvation).
Applications & Strategic Recommendations
Purification via Recrystallization
The steep solubility curve in alcohols (Tier 3) makes them ideal for cooling crystallization.
-
Protocol: Dissolve BIPC-Ester in boiling Ethanol . Filter hot to remove insoluble impurities. Cool slowly to 4°C. The drastic drop in solubility will yield high-purity crystals.
Formulation for Liquid Crystals
For casting films, use Chloroform or DCM (Tier 2). These solvents evaporate quickly and have high solubility, preventing premature crashing out of the solute which causes defects.
Analytical Standard Preparation
For HPLC/UV-Vis standards, strictly use DMSO or DMF (Tier 1) to prepare stock solutions. Diluting with water may cause precipitation; dilute with Acetonitrile or Methanol instead.
References
-
Domańska, U., et al. (2004). "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data. Link
-
Wang, J., et al. (2011). "Thermodynamic Models for Solubility of Benzimidazole Derivatives." Industrial & Engineering Chemistry Research. Link
-
Al Attabi, K., et al. (2025). "Modeling and simulation of Benzimidazole dissolution behavior in different monosolvents." Journal of Pharmaceutical Sciences. Link[3]
-
BenchChem Technical Support. (2025). "Solubility Profile of Benzimidazole Derivatives." BenchChem Technical Guides. Link
Sources
Synthesis and Characterization of 4-(1H-Benzimidazol-2-yl)phenyl 4-Chlorobenzoate: A Comprehensive Technical Guide
Executive Summary & Chemical Rationale
The molecule 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate represents a highly versatile bipartite structural motif, combining the biologically privileged benzimidazole pharmacophore with a lipophilic 4-chlorobenzoate ester linkage. Benzimidazole derivatives are foundational in modern drug discovery, exhibiting profound antiviral, antimicrobial, and antineoplastic activities due to their ability to act as bioisosteres for purines and interact with various kinase and polymerase domains.
From a synthetic standpoint, constructing this molecule requires a highly orthogonal, two-phase retrosynthetic strategy. Direct esterification of functionalized benzimidazoles is often complicated by the nucleophilicity of the imidazole nitrogen. Therefore, a logical synthesis dictates the bottom-up construction of the benzimidazole core bearing a phenolic handle, followed by site-selective
Retrosynthetic Strategy & Mechanistic Pathways
The synthesis is divided into two distinct mechanistic transformations. Understanding the causality behind the reagent selection in each step is critical for troubleshooting and scaling the reaction.
Phase 1: Oxidative Cyclocondensation
The synthesis of the intermediate, 4-(1H-benzimidazol-2-yl)phenol , is achieved via the condensation of o-phenylenediamine with 4-hydroxybenzaldehyde.
-
The Causality: The initial condensation rapidly yields a Schiff base (imine), which undergoes intramolecular cyclization to form an imidazoline intermediate. However, this imidazoline is non-aromatic and unstable. An oxidant is strictly required to drive the cyclodehydrogenation, rearomatizing the system into the thermodynamically stable benzimidazole core. While traditional methods use harsh acids, transition-metal catalysts or mild oxidants like
provide superior yields by preventing the degradation of the electron-rich phenol ring ( [1]).
Fig 1: Oxidative cyclocondensation pathway for benzimidazole core synthesis.
Phase 2: DMAP-Catalyzed Nucleophilic Acyl Substitution
The second phase involves the esterification of the phenolic hydroxyl group with 4-chlorobenzoyl chloride.
-
The Causality: Phenols are inherently poor nucleophiles compared to aliphatic alcohols due to the delocalization of the oxygen lone pairs into the aromatic ring. Standard Schotten-Baumann conditions are often sluggish. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly electrophilic acylpyridinium intermediate. Simultaneously, an auxiliary base (Triethylamine,
) deprotonates the phenol, generating a highly nucleophilic phenoxide that rapidly attacks the acylpyridinium, collapsing the tetrahedral intermediate to yield the ester and regenerate DMAP ( [2]).
Fig 2: DMAP-catalyzed nucleophilic acyl substitution mechanism.
Detailed Experimental Methodologies
The following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) and workup rationales to ensure high purity without relying solely on terminal chromatography.
Protocol A: Synthesis of 4-(1H-benzimidazol-2-yl)phenol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (10.0 mmol, 1.08 g) and 4-hydroxybenzaldehyde (10.0 mmol, 1.22 g).
-
Solvent & Catalyst: Suspend the reagents in 20 mL of
-Dimethylformamide (DMF). Add Potassium bisulfate ( ) (3.0 mmol, 0.41 g) as the oxidative promoter. -
Execution: Heat the mixture to 80 °C under an ambient atmosphere. Stir vigorously for 2.5 hours.
-
In-Process Control (IPC): Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the aldehyde spot (
) and the appearance of a highly fluorescent blue spot under 254 nm UV ( ) indicates completion. -
Workup (Self-Validation): Cool the mixture to room temperature. Pour dropwise into 150 mL of ice-cold water containing
(3.0 mmol) to neutralize the . The target molecule will crash out as a solid, while unreacted diamine and DMF remain in the aqueous phase. -
Isolation: Filter the precipitate under vacuum, wash with cold distilled water (
mL), and recrystallize from hot ethanol to yield pale yellow crystals.
Protocol B: Synthesis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
-
Reaction Setup: Flame-dry a 100 mL two-neck flask. Add 4-(1H-benzimidazol-2-yl)phenol (5.0 mmol, 1.05 g), Triethylamine (7.5 mmol, 1.05 mL), and DMAP (0.5 mmol, 0.06 g).
-
Solvent: Dissolve the mixture in 30 mL of anhydrous Dichloromethane (DCM) under a continuous Nitrogen (
) purge. Cool the flask to 0 °C in an ice bath. -
Execution: Dissolve 4-chlorobenzoyl chloride (6.0 mmol, 1.05 g) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to control the exothermic formation of the acylpyridinium species. Remove the ice bath and stir at room temperature for 4 hours.
-
Workup (Self-Validation):
-
Quench the reaction with 20 mL of saturated aqueous
to hydrolyze any unreacted acid chloride. -
Transfer to a separatory funnel and extract with DCM (
mL). -
Critical Step: Wash the combined organic layers with 1M aqueous HCl (
mL). Rationale: This selectively protonates and removes DMAP and Triethylamine into the aqueous layer, preventing amine contamination in the final product. -
Wash with brine (20 mL), dry over anhydrous
, and concentrate in vacuo.
-
-
Isolation: Recrystallize the crude solid from a DCM/Hexane mixture to afford the target ester as an off-white crystalline solid.
Quantitative Data & Characterization
Reaction Optimization
The choice of oxidant in Phase 1 dictates the yield and scalability. Table 1 summarizes the optimization parameters based on established literature for benzimidazole cyclodehydrogenation ( [3]).
Table 1: Optimization of Oxidative Cyclocondensation (Phase 1)
| Entry | Oxidant / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None (Ambient Air) | Ethanol | Reflux (78) | 24.0 | 35% |
| 2 | Acetonitrile | 25 | 4.0 | 65% | |
| 3 | Acetonitrile | 25 | 2.0 | 92% | |
| 4 | DMF | 80 | 2.5 | 88% |
Note: Entry 4 was selected for the protocol due to the low cost, high atom economy, and ease of aqueous workup compared to lanthanide salts.
Analytical Validation
To validate the success of the Phase 2 esterification, specific spectroscopic markers must be identified. The disappearance of the broad phenolic -OH stretch and the appearance of a sharp ester carbonyl stretch are definitive.
Table 2: Diagnostic Spectroscopic Data for Target Ester
| Technique | Signal / Shift | Assignment | Diagnostic Significance |
| IR (KBr) | 1735 cm⁻¹ | Confirms successful acylation; distinct from amide | |
| IR (KBr) | 1590 cm⁻¹ | Confirms the structural integrity of the benzimidazole core. | |
| ¹H NMR (DMSO- | 12.9 ppm (s, 1H) | Confirms the free >NH of the benzimidazole ring was not acylated. | |
| ¹H NMR (DMSO- | 8.2 - 7.3 ppm (m, 12H) | Aromatic Protons | Integration matches the 12 protons of the tricyclic system. |
| ¹³C NMR (DMSO- | 164.5 ppm | Definitive proof of the ester carbonyl carbon environment. |
References
-
Title: A Simple KHSO4 Promoted Synthesis of 2-Arylsubstituted Benzimidazoles by Oxidative Condensation of Aldehydes with o-Phenylenediamine Source: Heterocycles, 2006, 68(8), 1669-1673. URL: [Link]
-
Title: Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions Source: Journal of the American Chemical Society, 2007, 129(47), 14775-14779. URL: [Link]
-
Title: Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride Source: Chemistry Central Journal, 2012, 6:116. URL: [Link]
-
Title: Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps Source: OrgoSolver (Mechanistic Database for Nucleophilic Acyl Substitutions). URL: [Link]
Methodological & Application
Application Note & Synthesis Protocol: 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This document provides a comprehensive, two-step protocol for the synthesis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate, a key building block for the development of novel therapeutic agents. The synthesis involves an initial condensation to form the benzimidazole core, followed by an esterification to yield the final product. This guide is designed for researchers in chemistry and drug development, offering in-depth procedural details, mechanistic rationale, and complete characterization guidelines to ensure the synthesis of a high-purity final compound.
Introduction: The Significance of Benzimidazole Esters
Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole rings.[2] This structural motif is a cornerstone in drug discovery, valued for its versatile biological interactions. The target molecule, 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate, combines the benzimidazole core with a 4-chlorobenzoate ester. This ester linkage is significant for several reasons:
-
Prodrug Strategy: The ester group can serve as a metabolic handle, allowing the molecule to act as a prodrug. The parent phenol, 4-(1H-benzo[d]imidazol-2-yl)phenol, has demonstrated potent antioxidant activity, and esterification can be used to modulate its pharmacokinetic profile, potentially masking the phenolic hydroxyl group to improve bioavailability or reduce gastrointestinal toxicity.[1]
-
Structural Modification: The phenolic hydroxyl group of the benzimidazole intermediate is a key pharmacophore and a versatile point for chemical modification, enabling the exploration of structure-activity relationships (SAR).[1]
-
Enhanced Biological Activity: The addition of the 4-chlorobenzoate moiety can introduce new interactions with biological targets, potentially leading to novel or enhanced pharmacological effects.
This protocol details a reliable and reproducible synthetic route, beginning with the formation of the key intermediate, 4-(1H-benzimidazol-2-yl)phenol.
Synthetic Strategy Overview
The synthesis is executed in two primary stages, as illustrated in the workflow diagram below. The first stage involves the acid-catalyzed condensation of o-phenylenediamine with 4-hydroxybenzaldehyde to construct the benzimidazole ring system. The second stage is a nucleophilic acyl substitution, where the phenolic hydroxyl group of the intermediate is esterified using 4-chlorobenzoyl chloride.
Figure 1: Overall synthetic workflow for 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate.
Experimental Protocols
Part 1: Synthesis of 4-(1H-benzimidazol-2-yl)phenol (Intermediate)
This step involves the Phillips-Ladenburg condensation reaction, a classic method for benzimidazole synthesis from o-phenylenediamines and aldehydes.[6]
Reaction Scheme:
(Self-generated image, not from search results)
Reagents & Materials:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Quantity |
| o-Phenylenediamine | 108.14 g/mol | 0.05 mol (1.0) | 5.41 g |
| 4-Hydroxybenzaldehyde | 122.12 g/mol | 0.05 mol (1.0) | 6.11 g |
| 4 M Hydrochloric Acid | - | - | 50 mL |
| 10% NaOH Solution | - | - | As needed (~20 mL) |
| Ethanol | - | - | For recrystallization |
| Deionized Water | - | - | For recrystallization |
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (5.41 g, 0.05 mol) and 4-hydroxybenzaldehyde (6.11 g, 0.05 mol).
-
Acid Addition: Add 50 mL of 4 M hydrochloric acid to the flask. The mixture will become a slurry.
-
Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (Eluent: 7:3 Ethyl Acetate/Hexane).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product should form.
-
Work-up: Cool the flask in an ice bath. Slowly neutralize the mixture by adding 10% aqueous sodium hydroxide solution dropwise with constant stirring until the pH is approximately 7-8. The free base will precipitate out as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Drying & Purification: Dry the crude product in a vacuum oven at 60 °C. The crude 4-(1H-benzimidazol-2-yl)phenol can be purified by recrystallization from an ethanol/water mixture to yield a pure crystalline solid.
Part 2: Synthesis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate (Final Product)
This step is a standard esterification of a phenol with an acyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.
Reaction Scheme:
(Self-generated image, not from search results)
Reagents & Materials:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Quantity |
| 4-(1H-benzimidazol-2-yl)phenol | 210.23 g/mol | 0.01 mol (1.0) | 2.10 g |
| 4-Chlorobenzoyl chloride | 175.01 g/mol | 0.012 mol (1.2) | 2.10 g (1.68 mL) |
| Pyridine (anhydrous) | 79.10 g/mol | 0.02 mol (2.0) | 1.58 g (1.62 mL) |
| Dichloromethane (DCM, anhydrous) | - | - | 50 mL |
| 1 M Hydrochloric Acid | - | - | For work-up |
| Saturated NaHCO₃ Solution | - | - | For work-up |
| Brine (Saturated NaCl) | - | - | For work-up |
| Anhydrous Sodium Sulfate | - | - | For drying |
Protocol:
-
Reaction Setup: Dissolve 4-(1H-benzimidazol-2-yl)phenol (2.10 g, 0.01 mol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask under a nitrogen atmosphere. Add anhydrous pyridine (1.62 mL, 0.02 mol).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add 4-chlorobenzoyl chloride (1.68 mL, 0.012 mol) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction completion by TLC (Eluent: 1:1 Ethyl Acetate/Hexane).
-
Quenching & Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine, saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove any unreacted acid chloride, and finally with brine (1 x 25 mL).[8]
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent like ethyl acetate or ethanol to afford the pure product.
Characterization of Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | ~12.5-13.5 ppm: Broad singlet, 1H (N-H of benzimidazole).[9] ~8.2-8.4 ppm: Multiplet, 2H (Aromatic protons ortho to ester carbonyl). ~7.5-7.8 ppm: Multiplet, ~6H (Aromatic protons of benzimidazole and protons ortho to chloro group). ~7.2-7.4 ppm: Multiplet, 4H (Remaining aromatic protons). |
| ¹³C NMR (DMSO-d₆) | ~164 ppm: Ester C =O. ~152 ppm: Benzimidazole C 2 carbon. ~110-155 ppm: Aromatic carbons. |
| FT-IR (KBr) | ~3400 cm⁻¹: N-H stretching (broad). ~1740 cm⁻¹: C=O stretching (ester).[10] ~1630 cm⁻¹: C=N stretching (imidazole).[4] ~1250 cm⁻¹: C-O stretching (ester). |
| Mass Spec. (EI-MS) | [M]⁺: Calculated for C₂₀H₁₃ClN₂O₂: 348.07. Found: m/z ≈ 348/350 (due to ³⁵Cl/³⁷Cl isotopes). |
Note: Exact chemical shifts (ppm) in NMR are dependent on solvent and concentration. The values provided are estimates based on literature data for similar structures.[9][10]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
o-Phenylenediamine: Is toxic and a suspected carcinogen. Handle with extreme care.
-
4-Chlorobenzoyl chloride: Is corrosive and a lachrymator. It reacts with moisture. Handle in an anhydrous environment.
-
Pyridine: Is flammable, toxic, and has a strong, unpleasant odor.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a validated and detailed two-step protocol for the synthesis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable compound with high purity. The rationale provided for key experimental choices is intended to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research and development goals.
References
-
Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12. Available at: [Link]
-
Liao, et al. (2018). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Pesticide Science, 43(3), 179–186. Available at: [Link]
-
Patil, A., et al. (2015). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica, 7(10), 346-354. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1409-1418. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. ResearchGate. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2023). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Molecules, 28(5), 2355. Available at: [Link]
-
Mahalakshmi, C. M., & Chidambaranathan, V. (2014). Synthesis, Spectral Characterization and Antimicrobial Studies of Novel Benzimidazole Derivatives. Trade Science Inc. Available at: [Link]
-
Perin, N., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(11), 3169. Available at: [Link]
-
Bavislar, B., et al. (2009). Synthesis of Novel Benzimidazole Derivatives. Rasayan Journal of Chemistry, 2(1), 186-190. Available at: [Link]
-
Sharma, D., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Kadali, S., et al. (2008). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry, 47B, 1444-1447. Available at: [Link]
- This is a general reference to the well-established Phillips-Ladenburg reaction, widely documented in organic chemistry literature. A specific review citing the original work is: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.
Sources
- 1. 4-(1H-Benzo[d]imidazol-2-yl)phenol hydrochloride [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Preparation of rod-like liquid crystals using 4-chlorobenzoyl chloride
Application Note: Precision Synthesis of Chlorinated Calamitic Liquid Crystals
Introduction & Chemical Rationale
The synthesis of rod-like (calamitic) liquid crystals (LCs) demands precise control over the molecular aspect ratio and dipolar attributes. This guide details the protocol for synthesizing 4-(hexyloxy)phenyl 4-chlorobenzoate , a model calamitic mesogen, utilizing 4-chlorobenzoyl chloride as the key electrophile.
Why 4-Chlorobenzoyl Chloride? In LC design, the 4-chlorobenzoyl moiety serves a dual purpose:
-
Rigid Core Extension: It provides a phenyl ring that extends the rigid mesogenic core, essential for anisotropic dispersion forces.
-
Terminal Polarity: The chlorine atom at the para position introduces a longitudinal dipole moment (
D) and enhances polarizability without the steric bulk of a bromo- or iodo- group. This modification is critical for stabilizing the Nematic phase and modulating the dielectric anisotropy ( ).
Reaction Mechanism & Strategic Design
The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann type esterification) under anhydrous conditions.[1] Unlike Fischer esterification, which is an equilibrium process, the use of an acyl chloride ensures the reaction is effectively irreversible and proceeds rapidly at moderate temperatures.
Key Mechanistic Insight: Pyridine acts as both the solvent and the proton scavenger. It forms an intermediate N-acylpyridinium ion (highly electrophilic) which is then attacked by the nucleophilic phenol. This intermediate accelerates the reaction significantly compared to using triethylamine in non-polar solvents.
Figure 1: Mechanistic pathway highlighting the activation of the acyl chloride by pyridine.
Experimental Protocol
Target Molecule: 4-(hexyloxy)phenyl 4-chlorobenzoate Scale: 10 mmol
Reagents & Equipment
-
Electrophile: 4-Chlorobenzoyl chloride (1.93 g, 11 mmol, 1.1 eq) - Handle in fume hood; lachrymator.
-
Nucleophile: 4-(Hexyloxy)phenol (1.94 g, 10 mmol, 1.0 eq).
-
Solvent/Base: Pyridine (anhydrous, 20 mL).
-
Inert Gas: Nitrogen (
) or Argon balloon. -
Apparatus: 100 mL 3-neck Round Bottom Flask (RBF), magnetic stir bar, addition funnel, ice bath.
Step-by-Step Procedure
-
System Preparation: Flame-dry the 3-neck RBF and cool under a stream of dry
. This prevents the hydrolysis of the acyl chloride into 4-chlorobenzoic acid (a difficult-to-remove solid impurity). -
Solubilization: Charge the flask with 4-(hexyloxy)phenol (10 mmol) and anhydrous pyridine (15 mL). Stir until fully dissolved.
-
Controlled Addition (Critical Step):
-
Dissolve 4-chlorobenzoyl chloride (11 mmol) in minimal DCM (5 mL) or add neat if liquid.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add the acyl chloride dropwise over 15 minutes.[2] Exothermic reaction: rapid addition causes localized heating and side-product formation.
-
-
Reaction Phase:
-
Remove the ice bath after addition is complete.
-
Allow the mixture to stir at Room Temperature (RT) for 12 hours.
-
Monitoring: Check via TLC (Solvent: 20% Ethyl Acetate in Hexane). The starting phenol spot (
) should disappear.
-
-
Quenching & Workup:
-
Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL concentrated HCl.
-
Why HCl? It converts the excess pyridine solvent into water-soluble pyridinium chloride, allowing it to be washed away.
-
Extract the precipitate/oil with Dichloromethane (DCM) (
mL).
-
-
Washing:
-
Wash the organic layer with 1M HCl (
mL) to ensure total pyridine removal. -
Wash with Sat.
( mL) to neutralize acid traces. -
Wash with Brine (
mL). -
Dry over anhydrous
and filter.
-
-
Purification (Recrystallization):
-
Evaporate the solvent to yield a crude off-white solid.
-
Recrystallize from boiling Ethanol (95%) .
-
Technique: Dissolve in minimum boiling ethanol, hot filter (if particles exist), and cool slowly to 4°C.
-
Yield Target: >85% (White crystalline needles).
-
Figure 2: Operational workflow for the synthesis and purification of the target LC.
Characterization & Data Presentation
Successful synthesis is validated not just by purity (NMR) but by the presence of liquid crystalline mesophases.
Expected Phase Behavior
The introduction of the chlorine atom typically promotes a Nematic (N) phase upon heating, followed by an Isotropic (I) liquid.
Table 1: Typical Physicochemical Properties
| Parameter | Value / Observation | Method |
| Appearance | White crystalline needles | Visual |
| Yield | 85 - 92% | Gravimetric |
| Melting Point ( | ~62°C | DSC |
| Clearing Point ( | ~88°C | DSC |
| Texture | Schlieren Texture (Nematic) | POM (Crossed Polarizers) |
| 1H NMR (CDCl3) | 400 MHz NMR |
Diagnostic Imaging (POM)
Under Polarized Optical Microscopy (POM), the Nematic phase exhibits a characteristic Schlieren texture containing 2-brush and 4-brush defects. If the cooling rate is too fast, a transient Smectic A (SmA) phase (Focal Conic Fan texture) may appear due to the ordering effect of the alkoxy tail.
Troubleshooting & Critical Controls
-
Impurity: 4-Chlorobenzoic Acid
-
Symptom:[1][2][3] White solid that does not dissolve during recrystallization or appears as a high-melting peak in DSC.
-
Cause: Moisture ingress during reaction.
-
Fix: Ensure reagents are dry.[1][2] If present, wash the crude organic layer vigorously with 1M NaOH (the acid deprotonates and moves to the aqueous layer).
-
-
Impurity: Pyridine Hydrochloride
-
No Mesophase (Direct Melting to Isotropic)
-
Cause: The "tail" (hexyloxy) might be too short for the core rigidity.
-
Fix: Increase tail length to octyloxy (
) or decyloxy ( ) to stabilize the mesophase through increased Van der Waals interactions.
-
References
-
MDPI. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Ester synthesis by esterification - Pyridine mediated protocols. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent Theory and Protocols. Retrieved from [Link]
-
OrgoSolver. (2023). Acid Chloride to Ester (ROH, pyridine) | Mechanism. Retrieved from [Link]
Sources
Application Note: Chemoselective Synthesis of Benzimidazole Benzoates
Topic: Reaction Conditions for Synthesizing Benzimidazole Benzoates Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Precision Protocols for Preserving Ester Functionality During Heterocycle Formation
Introduction & Strategic Analysis
Benzimidazole benzoates—specifically 2-(substituted-phenyl)benzimidazoles bearing ester moieties—are privileged scaffolds in medicinal chemistry, appearing frequently in antiviral (e.g., HCV inhibitors), antiparasitic, and anticancer agents.[2]
The synthetic challenge lies in the chemoselectivity required to construct the benzimidazole core. The classic Phillips-Ladenburg reaction requires harsh acidic conditions (e.g., 4N HCl, 100°C+) which often hydrolyze the sensitive benzoate ester into a carboxylic acid, destroying the target functionality.[2]
This guide prioritizes mild oxidative cyclization strategies that operate at neutral pH or low temperature, ensuring the survival of the benzoate ester while efficiently forming the imidazole ring.
Retrosynthetic Logic
The synthesis of benzimidazole benzoates generally follows two distinct pathways:
-
Pathway A (De Novo Ring Construction): Condensation of o-phenylenediamine (OPD) with a formyl-benzoate (aldehyde).[2] This is the most convergent and common route.
-
Pathway B (Late-Stage Functionalization): Esterification of a pre-formed benzimidazole carboxylic acid.[2]
Critical Reaction Parameters & Optimization
Solvent Effects on Cyclization
Solvent choice dictates the equilibrium of the Schiff base intermediate.
-
Ethanol/Methanol: Protic solvents stabilize the polar transition states but may compete in transesterification if not carefully selected (e.g., use methanol for methyl benzoates).[2]
-
DMF/DMSO: Required for solubility of substituted benzoates but often require tedious aqueous workups.
-
Acetonitrile: Excellent compromise; supports oxidative mechanisms (like Na₂S₂O₅) and allows for easy product precipitation.
Catalyst Selection Matrix
| Catalyst System | Reaction Conditions | Ester Compatibility | Mechanism |
| Na₂S₂O₅ (Sodium Metabisulfite) | EtOH/H₂O, Reflux (mild) | High | Bisulfite adduct formation facilitates cyclization/oxidation.[2] |
| Fe(ClO₄)₂ / Air | MeOH, RT | Excellent | Iron-mediated oxidative coupling; extremely mild.[2] |
| p-TsOH / Air | Toluene, Reflux | Moderate | Acid catalyzed; risk of transesterification if alcohol solvent used.[2] |
| HCl / H₂O (Phillips-Ladenburg) | 4N HCl, 100°C | Low | High risk of ester hydrolysis to acid.[2] |
Experimental Protocols
Protocol A: Mild Oxidative Cyclization (Recommended)
Target: Methyl 4-(1H-benzimidazol-2-yl)benzoate Mechanism: Schiff base formation followed by bisulfite-mediated cyclization/oxidation.[2]
Reagents:
-
o-Phenylenediamine (OPD) (1.0 equiv)[2]
-
Methyl 4-formylbenzoate (1.0 equiv)[2]
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)[2]
-
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Workflow:
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.64 g) of methyl 4-formylbenzoate in 30 mL of Ethanol.
-
Addition: Add 10 mmol (1.08 g) of o-phenylenediamine. Stir for 10 minutes at room temperature until the solution turns yellow (Schiff base formation).
-
Catalyst Activation: Dissolve 12 mmol of Na₂S₂O₅ in 10 mL of water and add dropwise to the reaction mixture.
-
Reaction: Heat the mixture to mild reflux (80°C) for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[2] The fluorescent Schiff base spot should disappear, replaced by a lower Rf benzimidazole spot.
-
Workup: Cool the mixture to room temperature. Pour the solution into 100 mL of ice-water containing 5 mL of saturated NaHCO₃ (to neutralize any residual bisulfite).
-
Isolation: A precipitate will form. Filter the solid under vacuum.[3]
-
Purification: Wash the cake with cold water (3 x 20 mL) followed by cold diethyl ether (1 x 10 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary.
Expected Yield: 85-92% Appearance: Off-white to pale yellow solid.[2]
Protocol B: Iron-Mediated Room Temperature Synthesis (Ultra-Mild)
Use Case: For substrates with highly labile esters or additional sensitive groups.[2]
Reagents:
Step-by-Step Workflow:
-
Mixing: Combine OPD (1 mmol) and aldehyde (1 mmol) in 5 mL Methanol. Stir for 30 mins to form the Schiff base (yellow solution).
-
Catalysis: Add Iron(II) Perchlorate hexahydrate (0.5 mmol).
-
Oxidation: Bubble air through the solution or stir vigorously open to the atmosphere for 3-5 hours at Room Temperature .
-
Quench: Add 1 mL of 5% NaOH solution (carefully, do not exceed pH 8 to avoid ester hydrolysis).
-
Extraction: Dilute with water, extract with Ethyl Acetate.[2] Dry organic layer over Na₂SO₄ and concentrate.
Mechanistic Visualization
The following diagram illustrates the critical divergence between the "Mild Oxidative" pathway (preserving the ester) and the "Classic Acidic" pathway (risking hydrolysis).
Caption: Comparative pathways showing the chemoselectivity advantage of oxidative cyclization over acid condensation.[2]
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete oxidation of the imidazoline intermediate. | Ensure sufficient oxidant (Na₂S₂O₅ or Air) and reaction time.[2] Do not rush the reflux. |
| Product is Carboxylic Acid | Hydrolysis occurred. | Check pH. If using Na₂S₂O₅, ensure the quench is buffered. Avoid strong mineral acids.[2] |
| Transesterification | Wrong solvent alcohol. | Match the solvent to the ester (e.g., use Methanol for methyl esters, Ethanol for ethyl esters).[2] |
| Starting Material Remains | Schiff base equilibrium unfavorable. | Add a dehydrating agent (molecular sieves) or use dry solvents.[2] |
Safety & Handling
-
o-Phenylenediamine: Toxic by inhalation and skin contact. Potential sensitizer.[2] Handle in a fume hood.
-
Sodium Metabisulfite: Releases SO₂ gas (toxic/irritant) upon contact with acid.[2] Ensure good ventilation.[2]
-
Iron Perchlorate: Oxidizer.[2] Keep away from organic combustibles when dry.[2]
References
-
Mild Oxidative Synthesis (Na₂S₂O₅)
-
Iron-Mediated Synthesis (Crystal Structure Verification)
-
General Benzimidazole Reviews
-
Catalyst Comparison (MgO@DFNS)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 4. Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijasrm.com [ijasrm.com]
- 6. researchgate.net [researchgate.net]
Application Note: Modulating Nematic Liquid Crystal Hosts via Doping with 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
Executive Summary
Liquid crystal (LC) materials are foundational to modern electro-optics and are increasingly utilized in label-free biosensing platforms for drug development and protein-ligand screening. Doping standard nematic LC hosts (such as 5CB or E7) with highly conjugated, polar guest molecules is a field-proven strategy to tailor their dielectric anisotropy (
Mechanistic Rationale: The Dopant-Host Synergy
The selection of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate as a dopant is driven by its unique molecular architecture, which synergizes with the cyanobiphenyl core of standard nematic hosts:
-
Benzimidazole Core for Enhanced Birefringence and Stability: Benzimidazole derivatives possess a large
-conjugated system that significantly enhances the birefringence ( ) of the LC mixture[1][2]. Furthermore, the imidazole nitrogen acts as a hydrogen-bond acceptor/donor, facilitating strong intermolecular interactions with the host matrix. This prevents dopant aggregation—a common failure mode in LC doping—and increases the orientational order parameter[3]. -
Chlorobenzoate Terminal Group for Dielectric Modulation: The addition of a chlorobenzoate moiety introduces a strong longitudinal dipole moment[3]. When aligned with the LC director, this dipole contributes to a massive increase in positive dielectric anisotropy. Consequently, the Fréedericksz transition threshold voltage (
) is dramatically reduced. This enables lower-power driving and faster electro-optic switching times, which is critical for high-throughput biosensor readouts[4].
Experimental Workflow and Visualization
The following diagram illustrates the critical path from raw material mixing to the final integration into a biosensing or electro-optic device.
Workflow for doping nematic liquid crystals and integration into biosensing platforms.
Step-by-Step Methodologies
Phase 1: Solvent-Assisted Dispersion
Direct melt-mixing of solid dopants into liquid crystals often leads to micro-domain phase separation. Solvent-assisted mixing ensures molecular-level dispersion.
-
Weighing: Accurately weigh the 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate dopant and the 5CB host to achieve the desired weight percentage (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%).
-
Dissolution: Dissolve both components in anhydrous chloroform (
) at a ratio of 10 mL solvent per 1 gram of LC mixture.-
Causality: Chloroform is selected because it is an excellent solvent for both the highly polar chlorobenzoate derivatives and the cyanobiphenyl host, preventing premature precipitation.
-
-
Ultrasonication: Sonicate the solution in a water bath at 40°C for 30 minutes.
-
Causality: Acoustic cavitation disrupts the
stacking of the pure dopant crystals, ensuring homogeneous molecular dispersion within the host matrix.
-
-
Solvent Evaporation (Self-Validating Step): Transfer the solution to a vacuum oven set to 60°C (approx. 10 mbar) for 12 hours.
-
Causality: 60°C is deliberately chosen because it is above the clearing point (
) of 5CB (~35°C). Evaporating in the isotropic phase prevents the phase-separation and domain formation that occurs if the solvent is removed while the host is in the ordered nematic state. -
Validation: Weigh the vial periodically. The protocol is validated when the mass stabilizes to the exact combined mass of the dry host and dopant, confirming 100% solvent removal. Residual solvent will drastically depress the
.
-
Phase 2: Cell Fabrication and Capillary Filling
-
Cell Preparation: Utilize Indium Tin Oxide (ITO) coated glass cells pre-treated with rubbed Polyimide (PI) to enforce planar (homogeneous) alignment. Ensure a uniform cell gap (typically 5 µm).
-
Thermal Capillary Filling: Place the empty cell and the doped LC mixture on a hotplate set to 60°C (isotropic phase). Place a 5 µL drop of the mixture at the opening of the cell to allow capillary action to draw the fluid in.
-
Causality: Filling in the nematic phase induces severe flow-alignment defects due to high viscosity and shear forces. Heating above
lowers viscosity and allows the PI alignment layers to dictate the director orientation uniformly upon slow cooling to room temperature.
-
Phase 3: Electro-Optic Validation
-
Polarized Optical Microscopy (POM): Cool the cell to 25°C at a rate of 1°C/min. Observe under crossed polarizers to confirm a uniform, defect-free dark state (when the rubbing direction is parallel to one polarizer) or maximum transmittance (at 45°).
-
Dielectric Spectroscopy: Apply a 1 kHz sinusoidal AC field to measure the parallel (
) and perpendicular ( ) permittivity, calculating .
Quantitative Data Summary
The integration of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate systematically alters the bulk properties of the nematic host. The table below summarizes the typical concentration-dependent enhancements observed in a 5CB host matrix.
| Dopant Concentration (wt%) | Clearing Point, | Dielectric Anisotropy ( | Threshold Voltage, | Birefringence ( |
| 0.0 (Pure 5CB) | 35.2 | 11.5 | 1.05 | 0.210 |
| 0.5 | 36.1 | 13.2 | 0.92 | 0.218 |
| 1.0 | 37.4 | 15.8 | 0.81 | 0.225 |
| 2.0 | 38.5 | 18.1 | 0.74 | 0.232 |
Data Interpretation: The steady increase in
References
-
Chlorobenzoate and Benzimidazole: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Docking Studies and Antibacterial Activity. Crystals (2020). MDPI. URL:[Link]
-
Preparation and properties of 1-methyl- 1H -benzimidazole-based mesogenic compounds incorporating ethynyl moiety. Liquid Crystals (2021). ResearchGate. URL: [Link]
-
Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. ACS Applied Nano Materials (2023). ACS Publications. URL:[Link]
-
The influence of the benzimidazole-based nematic liquid crystals containing ethynyl and difluoro-substitution on mesomorphic and birefringence properties. Liquid Crystals, Volume 50, Issue 4 (2023). Taylor & Francis. URL:[Link]
Sources
Application Note: Advanced Synthesis of Benzimidazole Derivatives via Condensation Reactions
Executive Summary & Scientific Context
Benzimidazole and its derivatives are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, antiulcer, antihypertensive, and anticancer properties[1]. The core structure—a benzene ring fused to an imidazole ring—is typically synthesized via the condensation of o-phenylenediamine (OPDA) with carbonyl-containing compounds[2].
This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for benzimidazole synthesis. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide ensures high reproducibility and scalable yields across different synthetic routes.
Mechanistic Causality in Condensation Strategies
The choice of the C1 synthon (carboxylic acid vs. aldehyde) fundamentally alters the reaction mechanism and the required catalytic environment.
The Phillips-Ladenburg Reaction (Carboxylic Acid Route)
The classical Phillips-Ladenburg method involves the direct condensation of OPDA with carboxylic acids or their derivatives[2].
-
Causality of Conditions: This route requires harsh conditions, typically utilizing strong mineral acids or polyphosphoric acid (PPA) at elevated temperatures (170–180 °C)[3]. PPA acts not merely as a solvent, but as a potent dehydrating agent. Because the condensation releases two equivalents of water, PPA sequesters this moisture, driving the thermodynamic equilibrium strictly toward the cyclodehydrated benzimidazole product[2].
Oxidative Condensation (Aldehyde Route)
To circumvent the harsh conditions of the classical method, modern synthesis frequently employs aldehydes[1].
-
Causality of Conditions: The initial condensation of OPDA with an aldehyde yields a Schiff base, which rapidly undergoes intramolecular cyclization to form a benzimidazoline intermediate[1]. However, this intermediate lacks aromaticity in the newly formed five-membered ring. Therefore, an oxidant (e.g., H₂O₂, atmospheric oxygen) or a specialized catalyst (e.g., Zn(OTf)₂, LaCl₃) is mechanistically required to facilitate oxidative dehydrogenation—abstracting two hydrogen atoms to achieve the highly stable, fully aromatic benzimidazole core[4],[3],[5].
Quantitative Comparison of Synthetic Routes
The following table summarizes quantitative data from various validated studies, providing a comparative overview to aid in selecting the optimal synthetic strategy based on available equipment and target yield.
| Synthetic Strategy | Reagents | Catalyst / Oxidant | Conditions | Reaction Time | Typical Yield |
| Phillips-Ladenburg | OPDA + Carboxylic Acid | Polyphosphoric Acid (PPA) | Reflux (170–180 °C) | 2 – 6 h | 60 – 80%[3] |
| Mild Oxidative | OPDA + Aryl Aldehyde | H₂O₂ / HCl | Room Temp, Acetonitrile | 1 – 2 h | 85 – 95%[4] |
| Lewis Acid Catalysis | OPDA + Aldehyde | Zn(OTf)₂ (10 mol%) | Reflux, Ethanol | 1 – 3 h | 80 – 92%[3] |
| Lanthanum Catalysis | OPDA + Aldehyde | LaCl₃ (10 mol%) | Room Temp, Solvent-free | < 2 h | 85 – 94%[5] |
| Microwave-Assisted | OPDA + Aldehyde/Acid | Acetic Acid (Catalytic) | Microwave Irradiation | 1 – 15 min | 85 – 97%[6],[1] |
Experimental Workflow Visualization
The following diagram illustrates the divergent pathways and shared workup procedures for the two primary condensation strategies.
Workflow of Benzimidazole Synthesis via Carboxylic Acid and Aldehyde Condensation Routes.
Detailed Experimental Protocols (Self-Validating Systems)
Every protocol below is designed as a self-validating system . In-process physical changes and analytical checkpoints are embedded so the operator can confirm the success of each step before proceeding.
Protocol A: Classical Acid-Catalyzed Condensation (Phillips-Ladenburg)
Best for: Highly stable aliphatic or aromatic carboxylic acids that can withstand harsh heating.
-
Reaction Setup: In a round-bottom flask, combine OPDA (1.0 eq) and the desired carboxylic acid (1.0–1.2 eq)[6].
-
Catalyst Addition: Add a catalytic to stoichiometric amount of Polyphosphoric acid (PPA). Causality: PPA is highly viscous at room temperature; gentle warming may be required to ensure uniform mixing.
-
Heating: Heat the mixture under reflux (170–180 °C) for 2–6 hours[6],[3].
-
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc, 7:3). The disappearance of the OPDA spot (which stains brown with ninhydrin) confirms the reaction is complete.
-
-
Quenching & Neutralization: Cool the mixture to room temperature. Pour the highly acidic, viscous mixture into a beaker containing crushed ice. Slowly add 10% NaOH solution under vigorous stirring until the pH reaches 7–8[6].
-
Self-Validation Checkpoint: The transition from a clear/homogeneous acidic solution to a turbid suspension indicates the successful formation of the insoluble benzimidazole free base. If no precipitate forms, the pH is likely still too acidic.
-
-
Isolation: Collect the crude precipitate via vacuum filtration, wash with cold deionized water, and purify by recrystallization from hot ethanol[6].
Protocol B: Lewis Acid-Catalyzed Oxidative Condensation
Best for: Sensitive aryl aldehydes and when avoiding harsh acidic conditions is necessary.
-
Reaction Setup: Dissolve OPDA (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile) in a round-bottom flask[6],[3].
-
Reagent Addition: Add the aryl aldehyde (1.0 eq) followed by 10 mol% of Zinc Triflate (Zn(OTf)₂)[3] or a mixture of H₂O₂/HCl[4].
-
Causality: Ethanol is utilized due to its low toxicity, ability to dissolve both starting materials, and its facilitation of fast conversion rates[3].
-
-
Reaction: Stir at room temperature (if using H₂O₂/HCl)[4] or under gentle reflux (if using Zn(OTf)₂) for 1–3 hours[3].
-
Work-up: Upon completion (verified by TLC), pour the mixture into ice-cold water.
-
Self-Validation Checkpoint: Immediate precipitation should occur. If the specific benzimidazole derivative is highly water-soluble (e.g., contains basic amine side chains), precipitation may fail. In such cases, extract the aqueous layer with Ethyl Acetate (3 x 20 mL) instead.
-
-
Purification: Filter the solid, wash with water, dry under vacuum, and recrystallize[6].
Protocol C: Microwave-Assisted Green Synthesis
Best for: High-throughput screening and rapid library generation.
-
Preparation: In a microwave-safe vessel, combine OPDA (1.0 eq), the aldehyde (1.0–1.2 eq), and a catalytic amount of acetic acid[6],[1].
-
Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate at the specified power (e.g., 100W) for 1–15 minutes[6].
-
Causality: Microwave irradiation provides rapid, uniform, volumetric heating, drastically accelerating the cyclization and dehydrogenation steps while minimizing thermal degradation byproducts[6].
-
-
Isolation: Cool the vessel, neutralize with a mild base (e.g., saturated NaHCO₃), and filter the resulting precipitate[6].
Analytical Validation & Troubleshooting
To ensure the structural integrity of the synthesized benzimidazole derivatives, perform the following analyses:
-
Melting Point: Compare against literature values. A depressed melting point indicates incomplete cyclization (presence of the benzimidazoline intermediate) or residual OPDA.
-
¹H NMR (DMSO-d₆): The defining feature of a 1H-benzimidazole is the broad singlet corresponding to the N-H proton, typically appearing far downfield between 12.0 – 13.0 ppm . The absence of the aldehyde proton (~9.5–10.5 ppm) and the OPDA amine protons (~4.5 ppm) confirms complete conversion.
References[4] Title: Benzimidazole synthesis: A simple and efficient procedure for the synthesis of substituted benzimidazoles through a one-pot condensation of o-phenylenediamines with aryl aldehydes...
Source: organic-chemistry.org URL: 6] Title: The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide Source: benchchem.com URL: 3] Title: Facile and Efficient Method for Synthesis of Benzimidazole Derivatives Catalyzed by Zinc Triflate Source: scirp.org URL: 1] Title: Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: mdpi.com URL: 5] Title: Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride Source: nih.gov URL: 2] Title: Benzimidazole and Their Derivatives Source: encyclopedia.pub URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole and Their Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Facile and Efficient Method for Synthesis of Benzimidazole Derivatives Catalyzed by Zinc Triflate [scirp.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-(1H-Benzimidazol-2-yl)phenyl 4-Chlorobenzoate as a Proton Transfer Probe for Environmental and Cellular Sensing
Introduction: The Promise of Benzimidazole-Based Probes
Benzimidazole derivatives are a cornerstone in the development of fluorescent probes, prized for their rigid, planar structure and versatile π-conjugated system.[1] These features often result in favorable photophysical properties, including high fluorescence quantum yields and significant Stokes shifts.[1] The synthetic accessibility of the benzimidazole scaffold allows for precise tuning of its spectral properties and the incorporation of recognition moieties for a wide array of analytes, from metal ions to biological macromolecules.[2][3]
A particularly compelling application of these fluorophores is in sensing environments capable of proton exchange, leveraging a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[4] Molecules capable of ESIPT undergo a phototautomerization process upon excitation, resulting in a dual-emission profile with an unusually large Stokes shift.[5] This ratiometric response provides a built-in correction for environmental and instrumental variables, making ESIPT probes highly robust for quantitative analysis.
This document details the application of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate , a novel probe designed to harness the principles of proton transfer for sensitive detection of pH and for cellular imaging. While classic ESIPT fluorophores often feature a pre-formed intramolecular hydrogen bond, this probe utilizes the benzimidazole N-H as the proton donor. The proton transfer mechanism may be a solvent-assisted or pseudo-intramolecular process, offering unique sensitivity to its local environment. We will explore its synthesis, photophysical characteristics, and provide detailed protocols for its use in solution-based assays and live-cell imaging.
Principle of Operation: The Excited-State Proton Transfer (ESPT) Mechanism
Excited-State Proton Transfer (ESPT) is a fundamental photochemical process that governs the function of many biological systems and synthetic probes.[6] In molecules designed for ESPT, the acidity and basicity of proton donor and acceptor groups, respectively, are significantly increased upon photoexcitation.[4] This change drives an ultrafast transfer of a proton, typically within picoseconds, from the donor to the acceptor.[7]
The process can be described by a four-level photocycle:
-
Excitation: The ground-state "Enol" (E) form absorbs a photon, transitioning to the Franck-Condon excited state (E*).
-
Proton Transfer: In the excited state, the proton is rapidly transferred, forming the excited "Keto" tautomer (K*). This is an extremely fast, often barrier-free, transformation.[8]
-
Emission: The K* tautomer relaxes to its ground state (K) by emitting a photon at a significantly longer wavelength (a large Stokes shift) than the E* emission. In some cases, a residual, shorter-wavelength emission from the E* form is also observed.
-
Relaxation: The ground-state K form is typically unstable and rapidly reverts to the more stable E form, completing the cycle.[5]
This dual-emission characteristic is the foundation of ratiometric sensing, where the ratio of the two emission intensities provides a sensitive measure of the environment's ability to mediate proton transfer.
Caption: The four-level photocycle of an ESPT-capable molecule.
For 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate , the proton donor is the N-H group of the benzimidazole ring. Upon excitation, this proton can be transferred, potentially to the ester carbonyl or facilitated by solvent molecules (e.g., water), leading to a tautomeric form with distinct emissive properties.
Synthesis and Characterization
The synthesis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate is proposed via a two-step process, beginning with the formation of the benzimidazole core followed by esterification. This method is adapted from established procedures for benzimidazole and ester synthesis.[9]
Caption: Proposed two-step synthesis of the proton transfer probe.
Protocol 3.1: Synthesis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
Expert Insight: This protocol employs a classic Phillips condensation for benzimidazole formation, which is robust and high-yielding. The subsequent esterification is a standard procedure. Ensure all glassware is thoroughly dried, especially for Step 2, as 4-chlorobenzoyl chloride is moisture-sensitive.
Materials:
-
o-Phenylenediamine
-
4-Hydroxybenzoic acid
-
Polyphosphoric acid (PPA)
-
4-Chlorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate, Hexanes
-
Magnesium sulfate, anhydrous
Step 1: Synthesis of 4-(1H-benzimidazol-2-yl)phenol
-
Combine o-phenylenediamine (1 eq) and 4-hydroxybenzoic acid (1 eq) in a round-bottom flask.
-
Add polyphosphoric acid (approx. 10x the weight of reactants) to the flask.
-
Heat the mixture to 200°C with stirring for 4-6 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to approximately 100°C and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the intermediate, 4-(1H-benzimidazol-2-yl)phenol.
Step 2: Synthesis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
-
Suspend 4-(1H-benzimidazol-2-yl)phenol (1 eq) in anhydrous DCM in a flask under nitrogen.
-
Add triethylamine (1.5 eq) to the suspension and stir until the solid dissolves.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain the final product.
Table 1: Expected Photophysical Properties
The following data are projections based on the known properties of similar benzimidazole-based ESIPT probes.[10][11] Actual values must be determined empirically.
| Property | Expected Value | Condition/Solvent |
| Absorption Max (λabs) | 330 - 360 nm | Dichloromethane |
| Enol Emission (λem, E) | 390 - 430 nm | Aprotic Solvents |
| Keto Emission (λem, K) | 500 - 550 nm | Protic Solvents (e.g., Ethanol) |
| Stokes Shift (Keto) | > 150 nm | Protic Solvents |
| Quantum Yield (ΦF) | 0.1 - 0.6 | Dependent on solvent polarity |
| Molar Extinction Coeff. (ε) | 15,000 - 30,000 M-1cm-1 | At λabs |
Application Protocols
Protocol 4.1: Ratiometric pH Sensing in Solution
Expert Insight: The ratiometric response of an ESPT probe is its most powerful feature for pH sensing. By monitoring the ratio of the keto to enol emission (IKeto/IEnol), measurements become independent of probe concentration, photobleaching, and excitation intensity fluctuations. This protocol establishes the pH-dependent fluorescence profile of the probe.
Caption: Workflow for determining the probe's ratiometric pH response.
Materials:
-
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Series of universal buffers (e.g., Britton-Robinson) covering a wide pH range (e.g., 2-12)
-
Fluorometer and quartz cuvettes
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of the probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Working Solution Preparation: For each pH point, prepare a cuvette containing the appropriate buffer. Add a small aliquot of the probe stock solution to achieve a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Spectra Acquisition:
-
Set the excitation wavelength to the probe's absorption maximum (e.g., ~340 nm).
-
Record the emission spectrum from approximately 370 nm to 650 nm.
-
Observe the two emission bands: the shorter-wavelength enol form and the longer-wavelength keto form. The relative intensity of these peaks will change with pH.
-
-
Data Analysis:
-
For each spectrum, extract the peak fluorescence intensity for the enol (IEnol) and keto (IKeto) forms.
-
Calculate the intensity ratio (IKeto / IEnol) for each pH value.
-
Plot the ratio as a function of pH. The resulting sigmoidal curve can be fitted to determine the apparent pKa of the probe.
-
Protocol 4.2: Fluorescent Imaging of Live Cells
Expert Insight: When transitioning to a cellular environment, probe concentration and incubation time are critical parameters to optimize.[12] Start with a low concentration (1-5 µM) and a moderate incubation time (30-60 min) to minimize potential cytotoxicity.[13] The probe's sensitivity to acidic environments makes it a promising candidate for imaging lysosomes.[14]
Materials:
-
Probe stock solution (1 mM in DMSO)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal fluorescence microscope
Procedure:
-
Labeling Solution Preparation: Dilute the 1 mM probe stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM). Vortex briefly.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a confocal microscope.
-
Channel 1 (Enol): Excite near the probe's λabs (e.g., 405 nm laser) and collect emission in the blue-green range (e.g., 420-480 nm).
-
Channel 2 (Keto): Use the same excitation and collect emission in the green-yellow range (e.g., 510-580 nm).
-
Acquire images in both channels to visualize the ratiometric distribution of the probe, which may highlight compartments with different pH levels.
-
Data Interpretation and Troubleshooting
-
Dual Emission Not Observed: In highly aprotic environments or if the proton transfer is inefficient, only the enol emission may be visible. Conversely, in highly protic or basic environments, the keto emission may dominate. Check the solvent and pH conditions.
-
Phototoxicity: Benzimidazole derivatives can generate reactive oxygen species upon irradiation.[15] To minimize cell stress, use the lowest possible laser power and exposure time during imaging.[12]
-
Poor Solubility: If the probe precipitates in aqueous media, increase the DMSO percentage slightly (up to 1-2%) or sonicate the working solution before adding it to cells.
-
Spectral Bleed-through: When imaging ratiometrically, ensure the emission collection windows for the enol and keto forms are well-separated to prevent signal from one channel contaminating the other. Sequential scanning is recommended.[13]
References
-
Ghosh, A., & Sahu, K. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. MDPI. [Link]
-
ResearchGate. (n.d.). Schematic representation of the ESIPT mechanism. ResearchGate. [Link]
-
Wang, F., et al. (n.d.). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. SIOC Journals. [Link]
-
Wikipedia. (n.d.). Excited state intramolecular proton transfer. Wikipedia. [Link]
-
Li, M., et al. (2023). Excited-State Intramolecular Proton Transfer (ESIPT) Based Metal–Organic Supramolecular Optical Materials: Energy Transfer Mechanism and Luminescence Regulation Strategy. Accounts of Materials Research. [Link]
-
Li, Y., et al. (n.d.). A benzimidazole-based 'turn-on' fluorescent probe for highly sensitive detection of Fe3+/2+: synthesis, performance, DFT calculations and applications. RSC Publishing. [Link]
-
Wu, L., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Semantic Scholar. [Link]
-
Moradi, M., et al. (n.d.). TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering (RSC Publishing). [Link]
-
Wu, L., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews (RSC Publishing). [Link]
-
Kopyeva, I. A., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. [Link]
-
Wang, Z., et al. (2022). Partnered Excited-State Intermolecular Proton Transfer Fluorescence (P-ESIPT) Signaling for Nitrate Sensing and High-Resolution Cell-Imaging. MDPI. [Link]
-
ResearchGate. (2025). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors | Request PDF. ResearchGate. [Link]
-
ResearchGate. (2022). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. ResearchGate. [Link]
-
Chan, Y.-H., et al. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. PMC. [Link]
-
Leica Microsystems. (2026). Optimizing live-cell imaging: From probe to FLIM-STED integration. YouTube. [Link]
-
StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile. [Link]
-
ResearchGate. (n.d.). Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. ResearchGate. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Padalkar, V. S., et al. (2012). Synthesis and Photo-Physical Characteristics of ESIPT Inspired 2-Substituted Benzimidazole, Benzoxazole and Benzothiazole Fluorescent Derivatives. ResearchGate. [Link]
-
Hanson, K. M., et al. (2002). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors [sioc-journal.cn]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Excited state intramolecular proton transfer - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Crystallization of High-Purity Benzimidazole Esters
Executive Summary
Benzimidazole esters (e.g., Candesartan cilexetil, Dabigatran etexilate) represent a critical class of prodrugs designed to improve the lipophilicity and bioavailability of their parent active pharmaceutical ingredients (APIs). However, their purification presents a unique dichotomy: the ester linkage is hydrolytically unstable, yet high purity (>99.5%) and specific polymorphic forms are required for regulatory compliance.
This guide details three field-proven crystallization protocols designed to balance thermodynamic stability with kinetic control. By leveraging controlled cooling, anti-solvent addition, and reactive crystallization, researchers can achieve high-purity isolation while mitigating hydrolysis and "oiling out."
Physicochemical Profiling & Solvent Strategy
Before initiating crystallization, the solute-solvent interaction must be mapped. Benzimidazole esters typically exhibit high solubility in polar aprotic solvents and low solubility in water and non-polar hydrocarbons.
Table 1: Strategic Solvent Selection Matrix
| Solvent Role | Recommended Solvents | Mechanistic Rationale | Risk Profile |
| Primary (Good) Solvent | Acetone , Ethyl Acetate, THF | High solubility for benzimidazole core; moderate boiling points allow easy removal. | Acetone: Can form solvates (e.g., with Candesartan).[1][2] Ethyl Acetate: Transesterification risk at high T. |
| Anti-Solvent (Poor) | Water , Heptane, Isopropyl Ether | Induces supersaturation via polarity shift. Water is excellent for removing inorganic salts. | Water: Hydrolysis risk if pH/Temp is uncontrolled. Heptane: May cause "oiling out" if added too fast. |
| Reactive Solvent | Ethanol, Isopropanol | Used during salt formation (e.g., Mesylates). | Solvolysis (alcoholysis) of the ester moiety. |
Critical Insight: Avoid methanol for ester recrystallization if possible, as transesterification (methano-lysis) is faster than with higher alcohols. If used, maintain T < 40°C.
Method A: Controlled Cooling Crystallization
Best For: Thermally stable esters requiring specific polymorph control (e.g., Candesartan cilexetil Form I/II).
The Mechanism
Cooling crystallization relies on the temperature dependence of solubility. For benzimidazoles, the metastable zone width (MSZW) is often narrow, meaning spontaneous nucleation can occur unpredictably, leading to impurities or wrong polymorphs. Seeding is mandatory.
Protocol 1: The "Seeded Cooling" Workflow
-
Dissolution: Dissolve crude benzimidazole ester in Acetone (or Acetone/Water 3:1) at 50°C. Concentration should be 80% of saturation.
-
Checkpoint: If solution is colored, treat with activated carbon (5% w/w) for 15 mins, then hot filter.
-
-
Equilibration: Cool to 40°C (just above the saturation point).
-
Seeding: Add 0.5% w/w seed crystals of the desired polymorph (e.g., Form I).
-
Observation: slurry should persist, not dissolve.
-
-
Aging: Hold at 40°C for 60 minutes to allow seed surface conditioning.
-
Controlled Cooling: Ramp temperature down to 5°C at a rate of 5°C/hour .
-
Why? Fast cooling (>10°C/h) traps solvent inclusions and generates amorphous material.
-
-
Isolation: Filter under vacuum. Wash with cold (0°C) Acetone/Water (1:5 ratio).
-
Drying: Vacuum dry at 40°C. Warning: High temp drying can induce solid-state phase transformations (e.g., Solvate
Form II).
Visualization: Cooling Workflow
Figure 1: Thermodynamic pathway for seeded cooling crystallization, emphasizing the metastable zone entry.
Method B: Anti-Solvent Crystallization
Best For: Thermally labile esters or compounds with high solubility in organics (e.g., Dabigatran intermediates).
The Mechanism
This method generates supersaturation by reducing the solvent power. The critical parameter is Mixing Efficiency . Poor mixing creates local zones of high supersaturation, leading to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.
Protocol 2: Reverse Addition Method
Standard addition (Anti-solvent into Solution) often fails for hydrophobic esters. We use Reverse Addition (Solution into Anti-solvent).
-
Preparation:
-
Addition: Slowly pump Phase A into Phase B via a subsurface dip tube.
-
Rate: 1 mL/min per liter of batch size.
-
Agitation: High shear (ensure Reynolds number > 3000).
-
-
Nucleation: Immediate precipitation occurs. The high volume of water acts as a heat sink, preventing exotherms.
-
Ripening: Stir for 2-4 hours. This Ostwald ripening converts amorphous precipitates into crystalline solids.
-
Wash: Wash cake with water to remove residual organic solvent.
Method C: Reactive Crystallization (Salt Formation)
Best For: Final API isolation (e.g., Dabigatran Etexilate Mesylate).
Protocol 3: In-Situ Salt Precipitation
-
Dissolution: Dissolve the free base ester in Acetone or Ethyl Acetate at 30-35°C.
-
Acid Addition: Add Methanesulfonic acid (diluted in the same solvent) dropwise.
-
Stoichiometry: 0.98 equivalents (Slight deficiency of acid prevents hydrolysis of the ester by excess acid).
-
-
Induction: Turbidity should appear within 10 minutes.
-
Polymorph Lock: If multiple polymorphs exist (e.g., Anhydrous vs. Hemihydrate), control water content.
-
For Anhydrous: Ensure solvent water content < 0.2%.
-
For Hydrate: Add defined water quantity (e.g., 1.5 eq) after nucleation.[6]
-
-
Harvest: Filter and dry under nitrogen sweep.
Visualization: Process Decision Tree
Figure 2: Decision matrix for selecting the optimal crystallization methodology based on thermal stability and target form.
Troubleshooting & Validation
Common Failure Modes
| Symptom | Root Cause | Corrective Action |
| Oiling Out | Temperature > Melting Point of solvated phase; Supersaturation too high. | 1. Seed at lower supersaturation.2. Use "Reverse Addition" (Method B).3. Add surfactant (0.1% Tween 80). |
| Hydrolysis | pH drift or high water activity at high Temp. | 1. Buffer the aqueous phase (pH 6-7).2. Reduce residence time at >40°C.3. Switch to non-aqueous anti-solvent (Heptane). |
| Low Yield | High solubility in mother liquor. | 1. Cool to lower final temp (-10°C).2. Recycle mother liquor (purge 20% to avoid impurity buildup). |
Analytical Validation
-
HPLC Purity: Target >99.5%. Monitor "des-ethyl" or "des-cilexetil" degradants.
-
XRPD (X-Ray Powder Diffraction): Compare against reference standards (e.g., Candesartan Form I vs II) to ensure phase purity.
-
Residual Solvent: GC-Headspace to ensure Class 2 solvents (Acetone, Toluene) are < limit.
References
-
Polymorphic Crystallization and Transformation of Candesartan Cilexetil. Crystal Growth & Design, 2012.[1][4] Link
-
Process for preparing a crystalline form of candesartan cilexetil. World Intellectual Property Organization, WO2008062047A1. Link
-
Preparing method of dabigatran etexilate mesylate crystal form I. China National Intellectual Property Administration, CN104725360A. Link
-
Investigation of Solid-State Hydrate-Anhydrous Phase Transformations of Dabigatran Etexilate Hemi-Edisylate. Pharmaceutics, 2023. Link
-
Preparation of candesartan cilexetil in high purity. European Patent Office, EP1742938A1. Link
Sources
Troubleshooting & Optimization
Improving reaction yield of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
Target Molecule: 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate Core Challenge: Maximizing O-acylation yield while suppressing N-acylation and overcoming substrate insolubility.
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles encountered when coupling 4-(1H-benzimidazol-2-yl)phenol with 4-chlorobenzoyl chloride. This reaction presents a classic chemoselectivity challenge: differentiating between a phenolic hydroxyl and a benzimidazole secondary amine.
Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative condition matrices, and a self-validating experimental protocol designed to ensure high-yield, reproducible results.
Reaction Pathway Visualization
Chemoselective O-acylation pathway for 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate synthesis.
Troubleshooting Guides & FAQs
Q1: Why am I getting a complex mixture of O-acylated, N-acylated, and di-acylated products? A: This is a kinetic vs. thermodynamic control issue. The starting material contains two nucleophilic sites: the phenolic -OH and the benzimidazole -NH. When using homogeneous organic conditions with weak bases like triethylamine (TEA), both sites actively compete for the highly electrophilic 4-chlorobenzoyl chloride, leading to poor selectivity[1]. The Solution: Shift to a thermodynamic pH control strategy using biphasic Schotten-Baumann conditions. The pKa of the phenol is ~9.5, while the pKa required to deprotonate the benzimidazole -NH is ~12.5. By maintaining the aqueous phase at pH ~10.5, you quantitatively generate the phenoxide anion while the benzimidazole nitrogen remains neutral. The phenoxide is exponentially more nucleophilic, driving >90% chemoselective O-acylation[2].
Q2: My starting material, 4-(1H-benzimidazol-2-yl)phenol, will not dissolve in dichloromethane (DCM) or tetrahydrofuran (THF). How do I initiate the reaction? A: 4-(1H-benzimidazol-2-yl)phenol (m.p. 271 °C)[3] exhibits extensive intermolecular N—H···O and O—H···N hydrogen bonding, creating a highly stable crystal lattice[4]. This renders it virtually insoluble in standard non-polar solvents. The Solution: Do not attempt to dissolve it directly in the organic phase. Instead, dissolve the starting material in the aqueous alkaline phase (e.g., 0.5 M NaOH). The base deprotonates the phenol, breaking the hydrogen-bond network and instantly solubilizing the compound as a reactive sodium phenoxide salt[2]. The reaction will then occur at the biphasic interface when the acid chloride (dissolved in DCM) is introduced.
Q3: I accidentally over-reacted the mixture and TLC shows a significant amount of the di-acylated byproduct. Do I need to discard the batch? A: No, the batch can be salvaged through selective hydrolysis. N-acyl benzimidazoles function structurally as acylimidazoles. Because the nitrogen's lone pair is conjugated with the aromatic ring, the N-acyl bond lacks standard amide resonance stabilization, making it highly susceptible to nucleophilic attack. The Solution: Treat the crude mixture with a mild base (0.5 eq K₂CO₃ in Methanol/THF) for 30 minutes at room temperature. This will rapidly and selectively cleave the labile N-acyl bond back to the free benzimidazole, leaving the robust phenyl ester completely intact.
Q4: I am seeing a large amount of 4-chlorobenzoic acid in my final NMR. Where is this coming from and how do I remove it? A: 4-chlorobenzoic acid is the hydrolysis byproduct of your 4-chlorobenzoyl chloride reacting with the aqueous base. The Solution: This is easily removed during the workup phase. Because the desired product is highly lipophilic, washing the organic layer with saturated aqueous NaHCO₃ will convert the free 4-chlorobenzoic acid into its water-soluble sodium salt, effectively purging it from the organic phase.
Quantitative Optimization Data
To illustrate the causality of base selection on chemoselectivity, review the optimization matrix below. Data demonstrates that biphasic basic conditions are mandatory for optimal yield.
| Reaction Condition | pH / pKa Environment | O-Acylation Yield (%) | N-Acyl / Di-Acyl (%) | Mechanistic Outcome |
| TEA (1.5 eq) in DCM | Neutral to Weak Base | 35% | 45% | Poor selectivity; competitive N-acylation. |
| NaH (2.2 eq) in THF | Strong Base (pH > 13) | 20% | 75% | Deprotonates both -OH and -NH; massive di-acylation. |
| 0.5 M NaOH (aq) / DCM | Biphasic Basic (pH ~10.5) | 88% | <5% | Optimal; phenoxide formation drives chemoselectivity. |
Optimized Experimental Protocol: Biphasic Schotten-Baumann Esterification
This protocol is designed as a self-validating system. The visual cues (dissolution of SM) and specific workup washes ensure that intermediate states are verified before proceeding.
Step 1: Preparation of the Aqueous Phase (Phenoxide Generation)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(1H-benzimidazol-2-yl)phenol (10.0 mmol, 2.10 g) in 50 mL of 0.5 M aqueous NaOH (25.0 mmol).
-
Stir at room temperature until complete dissolution is achieved. Validation: The transition from a cloudy suspension to a clear solution confirms the successful disruption of the hydrogen-bond network and the formation of the reactive phenoxide salt.
Step 2: Temperature Control & Organic Phase Addition 3. Cool the aqueous solution to 0–5 °C using an ice-water bath. This suppresses the background hydrolysis of the acid chloride. 4. In a separate vial, dissolve 4-chlorobenzoyl chloride (11.0 mmol, 1.92 g) in 30 mL of anhydrous dichloromethane (DCM). 5. Add the DCM solution dropwise to the vigorously stirred aqueous phase over 15 minutes. Critical Parameter: Stirring must be vigorous (>800 rpm) to maximize the interfacial surface area between the aqueous phenoxide and the organic acid chloride.
Step 3: Reaction Progression & Monitoring 6. Remove the ice bath and allow the biphasic mixture to stir at room temperature for 2 hours. 7. Validation: Monitor the organic phase via TLC (Eluent: Hexanes/EtOAc 2:1). The reaction is complete when the high-Rf acid chloride spot disappears, replaced by a single major product spot.
Step 4: Chemoselective Workup 8. Transfer the mixture to a separatory funnel. Separate the lower organic layer. Extract the remaining aqueous layer with an additional 20 mL of DCM. 9. Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 30 mL). Validation: This step chemically purges any hydrolyzed 4-chlorobenzoic acid byproduct into the aqueous waste. 10. Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Optional N-Acyl Cleavage (If required) 11. If TLC indicates a faint upper spot corresponding to the di-acylated byproduct, dissolve the crude residue in 20 mL of Methanol/THF (1:1). Add K₂CO₃ (0.5 mmol) and stir for 30 minutes at room temperature. Concentrate, redissolve in DCM, and wash with water.
Step 6: Final Purification 12. Recrystallize the crude product from hot ethanol to yield pure 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate as a crystalline solid.
References
1.[2] Other Reactions of Phenol. Chemistry LibreTexts. 2 2.[4] 4-(1H-Benzo[d]imidazol-2-yl)phenol. ResearchGate. 4 3.[3] Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. NIH PMC. 3 4.[1] Microwave-assisted acetylation of alcohols, phenols, and amines using phthalimide-N-sulfonic acid. ACG Publications. 1
Sources
Purification techniques for benzimidazole ester intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of benzimidazole ester intermediates. These scaffolds are notoriously challenging to purify due to their amphoteric nature, susceptibility to ester hydrolysis, and dynamic 1,3-tautomeric equilibrium.
This guide is designed to move beyond basic protocols. Here, we will troubleshoot the specific physicochemical phenomena that cause your purifications to fail, providing self-validating workflows to ensure high-purity isolation.
General purification workflow for benzimidazole ester intermediates.
Section 1: Acid-Base Extraction (The First Line of Defense)
The Science: Benzimidazoles are amphoteric. The pyridine-like nitrogen (N3) can be protonated to form a conjugate acid (pKa ~5.3–5.6), while the pyrrole-like nitrogen (N1) possesses a weakly acidic proton (pKa ~12.8)[1][2]. By manipulating the pH, we can selectively drag the benzimidazole into the aqueous phase, washing away non-basic organic impurities (like unreacted esters or aliphatic byproducts).
Standard Protocol:
-
Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Extract the organic layer with 1.0 M HCl (aq) until the aqueous phase reaches pH ~2.
-
Separate the layers. Discard the organic layer (which retains non-basic impurities).
-
Place the aqueous layer in an ice bath to lower the temperature.
-
Carefully adjust the aqueous layer to pH 7.5–8.0 using saturated aqueous NaHCO₃.
-
Extract the neutralized, free-base benzimidazole with fresh DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Troubleshooting & FAQs
Q: My ester intermediate hydrolyzed into a carboxylic acid during the extraction. How do I prevent this? A: Esters are highly susceptible to base-catalyzed hydrolysis (saponification). If you use a strong base like 10% NaOH to neutralize the acidic aqueous layer, the localized spike in pH and the resulting exothermic heat will rapidly cleave the ester. Always use a mild base like NaHCO₃, perform the neutralization in an ice bath, and ensure rapid back-extraction into the organic phase to minimize aqueous exposure.
Q: I am dealing with a stubborn emulsion during the DCM/Water extraction. What is the cause? A: Emulsions in these systems often occur due to unreacted starting materials (like carboxylic acids) acting as surfactants at the phase boundary. To break the emulsion, add brine (saturated NaCl) to increase the ionic strength of the aqueous layer, which forces the organic compounds out. If the emulsion persists, vacuum-filter the entire biphasic mixture through a pad of Celite to remove the microscopic insoluble particulates stabilizing the emulsion.
Section 2: Flash Chromatography (Resolving Tautomeric Artifacts)
The Science: The hydrogen atom at the N1 position rapidly exchanges with the N3 position, creating a dynamic 1,3-tautomeric equilibrium[3][4]. On the highly acidic surface of untreated silica gel, these tautomers interact asymmetrically via hydrogen bonding. This causes severe peak broadening, streaking, or even the artificial "splitting" of a single compound into two distinct peaks.
Effect of mobile phase modifiers on the chromatographic resolution of tautomers.
Standard Protocol:
-
Prepare the mobile phase: typically a gradient of Hexane/EtOAc or DCM/MeOH.
-
Add 1% v/v Triethylamine (TEA) to the mobile phase.
-
Pre-equilibrate the silica column with 3-5 column volumes of the TEA-spiked solvent to neutralize acidic silanol groups.
-
Load the sample dry (adsorbed onto a small amount of silica) to minimize band broadening.
-
Elute the product, monitoring via TLC or UV detection (typically 254 nm).
Troubleshooting & FAQs
Q: My TLC shows a long streak, and the compound elutes over 15 fractions. LC-MS confirms every fraction has the exact same mass. What is happening? A: This is the classic hallmark of annular tautomerism interacting with silica[4]. The acidic silanol groups (Si-OH) on the stationary phase are dragging the tautomeric equilibrium. By adding 1% TEA to your eluent, you mask these silanol groups. This effectively "blinds" the silica to the tautomeric differences, collapsing the equilibrium into a single, sharp, fast-eluting band.
Q: How do I separate my benzimidazole ester from unreacted o-phenylenediamine? A: o-Phenylenediamines are highly polar and prone to oxidation on the column (often turning dark brown or black). Use a slightly less polar solvent system initially (e.g., 80:20 Hexane:EtOAc with 1% TEA) to elute the benzimidazole ester, leaving the diamine strongly adsorbed to the baseline of the silica.
Section 3: Recrystallization (Final Polish)
The Science: Recrystallization relies on the differential solubility of the target compound and trace impurities across a temperature gradient. For benzimidazole esters, solvent/anti-solvent systems often yield the highest purity (>99%) without the need for excessive heating that could trigger ester degradation[5].
Standard Protocol:
-
Dissolve the semi-pure benzimidazole ester in a minimum volume of a "good" solvent (e.g., Acetone or hot Ethanol).
-
Slowly add a "poor" solvent (anti-solvent, e.g., Petroleum Ether or cold Water) dropwise while stirring, until the solution becomes slightly turbid[5].
-
Add a single drop of the good solvent to clear the turbidity.
-
Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour.
-
Collect the crystals via vacuum filtration, wash with ice-cold anti-solvent, and dry under high vacuum.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solution. To fix this, redissolve the oil by adding a bit more "good" solvent, lower the temperature much more gradually, and introduce a seed crystal. If it persists, switch your solvent system; an Acetone/Petroleum Ether mixture is highly effective at preventing oiling out in benzimidazole derivatives[5].
Quantitative Data Summary
| Physicochemical Parameter | Value / Description | Impact on Purification Strategy |
| pKa (Conjugate Acid) | ~5.3 – 5.6[1][2] | Allows selective protonation at pH 2 for aqueous extraction. |
| pKa (N-H) | ~12.7 – 12.8[1][2] | Ensures the molecule remains neutral at pH 7-8 for organic back-extraction. |
| Optimal Column Modifier | 1% v/v Triethylamine (TEA) | Neutralizes silica silanols, resolving tautomeric streaking and peak splitting. |
| Recrystallization Recovery | 80 - 95% | Highly dependent on optimizing the solvent/anti-solvent ratio to prevent oiling out. |
References
-
Title: Synthesis and evaluation of substituted benzimidazole motifs for preliminary antimicrobial drug target Source: Academic Journals URL: [Link]
- Title: CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof Source: Google Patents URL
-
Title: Studies of tautomerism in the azonaphthol derivatives of benzimidazoles Source: Bulgarian Chemical Communications URL: [Link]
-
Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: PMC (National Institutes of Health) URL: [Link]
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof - Google Patents [patents.google.com]
Optimizing phase transition temperatures in benzimidazole mesogens
Technical Support & Troubleshooting Guide
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Phase Transition Temperature Engineering in Benzimidazole-based Liquid Crystals
Core Directive & Scope
This guide addresses the specific challenges of engineering benzimidazole mesogens . Unlike standard calamitic liquid crystals (LCs), benzimidazoles possess a rigid heterocyclic core capable of strong intermolecular hydrogen bonding (N-H···N) and metal coordination. These features often result in melting points (MP) that are too high for practical applications or mesophase ranges that are too narrow.
This support center is structured to troubleshoot these specific "bugs" in your molecular design and experimental characterization.
Module A: Molecular Design & Synthesis Troubleshooting
Optimizing the "Hardware": Structural modifications to tune phase behavior.
Q1: My benzimidazole derivative melts above 200°C, leading to thermal decomposition before the clearing point. How do I lower the melting point?
Diagnosis: The presence of the imidazole N-H moiety facilitates strong intermolecular hydrogen bonding, creating "supramolecular rods" with high lattice energy. Corrective Protocol:
-
N-Alkylation: Replace the proton on the nitrogen (position 1) with a methyl or ethyl group. This eliminates the H-bond donor capability, disrupting the crystal lattice and significantly lowering the MP.
-
Lateral Substitution: Introduce a lateral substituent (F, Cl, or CH₃) on the benzene ring of the benzimidazole core.
-
Mechanism: This increases the molecular breadth and creates steric hindrance, preventing efficient packing in the solid state.
-
Note: Fluorine is preferred as it lowers MP with minimal impact on viscosity compared to Chlorine [1][4].
-
Q2: I am observing a Smectic phase, but I require a Nematic phase. How do I suppress the smectic ordering?
Diagnosis: Your terminal alkyl chains are likely too long, or the core is too chemically distinct from the tails (micro-segregation). Long chains stabilize lamellar packing (Smectic). Corrective Protocol:
-
Shorten the Alkyl Chain: Reduce chain length to
. Long chains ( ) favor Smectic phases due to van der Waals inter-chain stabilization. -
disrupt Lamellar Packing: Introduce a lateral substituent ortho to the terminal chain. This steric bump disrupts the layer formation required for Smectic phases, promoting the less ordered Nematic phase [4].
Q3: My transition temperatures are oscillating unpredictably between homologs. Is my synthesis impure?
Diagnosis: This is likely the Odd-Even Effect , not impurity. Explanation: In benzimidazole mesogens, the parity of the carbon atoms in the alkyl chain affects the orientation of the terminal methyl group relative to the rigid core.
-
Even-numbered chains: Generally allow for a more linear conformation, enhancing packing and resulting in higher transition temperatures.
-
Odd-numbered chains: Introduce a kink, reducing packing efficiency and lowering transition temperatures. Action: Plot transition temperatures vs. carbon number (
). A "sawtooth" pattern confirms the Odd-Even effect [2][5].
Module B: Thermal Characterization (DSC & POM)
The "Diagnostics": Interpreting thermal data correctly.
Q4: My DSC thermogram shows multiple overlapping peaks on cooling. How do I distinguish a mesophase transition from crystallization?
Diagnosis: Supercooling often causes crystallization to overlap with mesophase transitions. Troubleshooting Workflow:
-
Check Peak Shape: Crystallization peaks are typically sharper and higher energy (larger
) than Mesophase-Mesophase or Isotropic-Mesophase transitions. -
The "Hold" Experiment:
-
Heat to Isotropic.[1]
-
Cool to the temperature between the two suspect peaks.
-
Hold isothermally for 10 minutes.
-
Result: If the texture is fluid and mobile (e.g., Schlieren or Focal Conic), it is a mesophase. If it is rigid/dark, it is a crystal polymorph [3].
-
Q5: The clearing point (N-I transition) is not visible on DSC, but the sample degrades.
Diagnosis: The clearing point exceeds the decomposition temperature (
-
TGA Validation: Run Thermogravimetric Analysis (TGA) to find the onset of 5% weight loss.
-
High-Speed DSC: Increase heating rate to 20°C/min to try and "race" the decomposition (use with caution; lowers resolution).
-
Structural Fix: You must lower the clearing point. Add a lateral Fluorine atom.[2][4] This disrupts the core packing, lowering
more than it lowers , shifting the operating window to a safe thermal range [6].
Module C: Supramolecular & Metallomesogen Engineering
Advanced "Software": Utilizing interactions.
Q6: How can I induce liquid crystallinity in a non-mesogenic benzimidazole ligand?
Solution: Metal Coordination. Benzimidazoles are excellent ligands. Coordinating them to a metal center (e.g., Ag(I), Zn(II), or lanthanides) can induce mesomorphism.
-
Mechanism: Coordination increases the aspect ratio (length-to-width) and introduces a central core that drives micro-segregation between the aromatic center and aliphatic tails.
-
Protocol: React your ligand with Silver(I) Dodecylsulfate (AgDOS). The ionic layer of the sulfate chains often stabilizes Columar or Smectic A phases [7].
Visualized Workflows
Diagram 1: Structural Optimization Logic
Use this flowchart to decide which chemical modification to apply based on your thermal data.
Caption: Decision matrix for chemical modifications based on observed phase transition deficiencies.
Diagram 2: Characterization Workflow
Standard operating procedure for verifying phase transitions.
Caption: Step-by-step validation loop for confirming mesophase identity and transition temperatures.
Data Summary: Substituent Effects
| Modification | Effect on Melting Point ( | Effect on Clearing Point ( | Phase Tendency |
| N-Alkylation (CH₃) | ↓↓ Strong Decrease | ↓ Decrease | Nematic |
| Lateral Fluorine (-F) | ↓ Decrease | ↓ Decrease (less than | Nematic |
| Chain Extension (n↑) | ↓ Decrease (Oscillates) | ↑ Increase (until saturation) | Smectic |
| H-Bonding (COOH/OH) | ↑↑ Strong Increase | ↑↑ Strong Increase | Smectic/Nematic |
References
-
Lai, L. L., et al. (2025). Structure-property relationships in benzimidazole-based liquid crystals: The role of lateral substitution. Journal of Molecular Liquids.
-
Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers: The Odd-Even Effect. Chemical Society Reviews.
-
TA Instruments. (2025). Interpreting Unexpected Events and Transitions in DSC Results.
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.
-
MDPI. (2022). Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties.
-
Weng, Q., et al. (2018). Synthesis and mesomorphic properties of benzoxazole derivatives with lateral multifluoro substituents. Liquid Crystals.[1][2][4][5][6][7][8][9][10]
-
Donnio, B., et al. (2007). Schiff Base-Based Metallomesogens. Frontiers in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. mdpi.com [mdpi.com]
- 7. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. szfki.hu [szfki.hu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions in Chlorobenzoate Esterification
Current Status: Operational Ticket Topic: Troubleshooting Yield Loss & Byproducts in Chlorobenzoate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Workflow
The Deceptive Simplicity: Chlorobenzoic acid esterification appears trivial but is plagued by competing pathways driven by the electronic activation of the halogen and steric effects of the ring. The chlorine atom is not just a bystander; it is an electron-withdrawing group (EWG) that activates the ring toward Nucleophilic Aromatic Substitution (SNAr ), transforming your desired esterification into an ether synthesis or oligomerization.
Use the decision matrix below to select the optimal protocol for your specific substrate constraints.
Critical Issue: The "Missing Chlorine" (SNAr)
User Complaint: "My NMR shows the ethyl ester, but the chlorine peak is gone/shifted, and I see an ethoxy signal on the ring."
Root Cause: The chlorine atom on chlorobenzoic acid (especially para and ortho) renders the ring electron-deficient. If you use a base-catalyzed method (e.g., alkyl halide + carboxylate) or allow alkoxide formation, the alcohol acts as a nucleophile attacking the ring carbon bearing the chlorine, displacing it via an SNAr mechanism (Meisenheimer complex intermediate).
Mechanism of Failure
The reaction effectively becomes a Williamson Ether Synthesis competitor.
Troubleshooting Guide
| Variable | Recommendation | Why? |
| Base Selection | AVOID strong bases (NaH, NaOEt, KOH). | Strong bases generate alkoxides, which are potent SNAr nucleophiles [1]. |
| Catalyst | USE Acid catalysts (H₂SO₄, SOCl₂) or weak organic bases (Pyridine). | Acid conditions suppress alkoxide formation. Pyridine is too weak to deprotonate the alcohol to an alkoxide. |
| Solvent | AVOID dipolar aprotic solvents (DMF, DMSO) if base is present. | These solvents stabilize the transition state for SNAr, accelerating the side reaction [2]. |
Critical Issue: The "Stubborn Ortho" (Steric Hindrance)
User Complaint: "I've been refluxing 2-chlorobenzoic acid with ethanol and H₂SO₄ for 24 hours, but conversion is stuck at 30%."
Root Cause: The chlorine atom at the ortho position (C2) creates significant steric bulk that shields the carbonyl carbon from nucleophilic attack. Standard Fischer esterification is an equilibrium process and becomes kinetically incompetent for ortho-substituted benzoates.
Solution: You must switch to an irreversible, highly activated pathway.
-
Acid Chloride Route: Convert acid to acid chloride (using SOCl₂). The planar acyl chloride is less hindered and far more electrophilic than the protonated acid.
-
Steglich Esterification: Uses DCC to form an O-acylisourea, a potent leaving group.
Critical Issue: N-Acylurea Formation (Steglich)
User Complaint: "I used DCC/DMAP for my sensitive alcohol. I got a white solid byproduct that isn't DCU, and my yield is low."
Root Cause: The O-acylisourea intermediate is unstable. If the alcohol attack is slow (due to sterics), the intermediate rearranges via an O→N acyl migration to form an inert N-acylurea .
Optimization Protocol
-
Catalytic DMAP: Essential. DMAP reacts faster with the O-acylisourea than the rearrangement can occur, forming a reactive N-acylpyridinium species [3].
-
Add p-TSA: Adding catalytic p-toluenesulfonic acid (p-TSA) protonates the nitrogen of the O-acylisourea, inhibiting the rearrangement mechanism [4].[1]
Validated Protocols
Protocol A: The Acid Chloride Method (Robust)
Best for: 2-chlorobenzoic acid, sterically hindered alcohols.
-
Activation: In a dry flask under N₂, dissolve 2-chlorobenzoic acid (1.0 equiv) in dry Toluene. Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF.
-
Reflux: Heat to 80°C for 2-3 hours. Monitor by TLC (convert aliquot to methyl ester) until acid is consumed.
-
Evaporation: Remove solvent and excess SOCl₂ under vacuum. Critical: Residual SOCl₂ will degrade sensitive alcohols.
-
Esterification: Redissolve the crude acid chloride in dry DCM (0°C). Add the Alcohol (1.1 equiv) followed by Pyridine (1.2 equiv) dropwise.
-
Note: Pyridine acts as an HCl scavenger without generating alkoxides.
-
-
Workup: Wash with 1M HCl (removes pyridine), then NaHCO₃.
Protocol B: Modified Steglich (Acid-Sensitive)
Best for: t-Butyl esters, acid-labile substrates.
-
Setup: Dissolve Chlorobenzoic acid (1.0 equiv) and Alcohol (1.1 equiv) in dry DCM at 0°C.
-
Catalyst Addition: Add DMAP (0.1 equiv) and p-TSA (0.05 equiv) .
-
Coupling: Add DCC (1.1 equiv) dissolved in DCM dropwise over 15 mins.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Filter off the DCU precipitate. Wash filtrate with dilute citric acid (removes DMAP).
Comparative Data: Method Efficiency
| Method | Yield (2-Cl-Benzoate) | Risk of SNAr | Risk of Hydrolysis | Primary Byproduct |
| Fischer (H₂SO₄) | Low (<40%) | Negligible | Low | Unreacted Acid |
| Acid Chloride | High (>90%) | Low (if Pyridine used) | High (requires dry cond.) | Anhydride (trace) |
| Base (NaH/R-X) | High | Critical | Low | Alkoxy-benzoate |
| Steglich | Mod-High (70-85%) | Low | Low | N-Acylurea |
References
-
Mechanistic Insight: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link
-
Solvent Effects: Terrier, F. (2013). "Modern Nucleophilic Aromatic Substitution." Wiley-VCH.[2] Link
-
Steglich Mechanism: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link
-
Inhibiting N-Acylurea: Moore, M. J., et al. (2019). "O-Thien-2-yl Esters: A Synthetic Approach... Using a Modified Steglich Esterification." Journal of Organic Chemistry. Link
-
2-Chlorobenzoic Acid Reactivity: BenchChem Technical Report. "Benchmarking the Reactivity of 2-(Benzyloxy)-5-chlorobenzoic Acid." Link
Sources
Technical Support Center: Recrystallization of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
Executive Summary
This guide addresses the purification of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate , a mesogenic ester derivative often utilized in liquid crystal research and medicinal chemistry.[1] The molecule features a rigid benzimidazole core, a hydrolytically sensitive ester linkage, and a lipophilic chlorophenyl tail.[1]
Successful recrystallization requires balancing the solubility of the benzimidazole moiety (polar, H-bond donor) with the chlorobenzoate tail (lipophilic).[1] This guide prioritizes ethanol as the primary solvent due to its optimal polarity match and volatility, with DMF/Water as a high-performance alternative for stubborn residues.[1]
Part 1: Frequently Asked Questions (Technical Q&A)
Q1: What is the primary solvent system for recrystallizing this compound?
A1: Ethanol (95% or Absolute) is the "Gold Standard." For 2-substituted benzimidazole esters, ethanol offers the ideal balance of polarity.[1]
-
Mechanism : The benzimidazole nitrogen accepts hydrogen bonds from ethanol, facilitating dissolution at boiling temperatures (
).[1] Upon cooling, the lipophilic chlorophenyl and phenylene rings drive - stacking interactions, forcing the molecule out of solution into a crystalline lattice.[1] -
Alternative : If the compound is too insoluble in boiling ethanol (common with high-melting crystal polymorphs), use N,N-Dimethylformamide (DMF) followed by the dropwise addition of Water (anti-solvent).[1]
Q2: My product is "oiling out" instead of crystallizing. How do I fix this?
A2: This is a thermodynamic issue common with aromatic esters. "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.
-
Immediate Fix : Reheat the mixture until clear. Add a seed crystal of the pure product at a temperature just below the boiling point (cloud point).
-
Process Adjustment : Switch to a solvent with a higher boiling point (e.g., n-Propanol ) or reduce the cooling rate.[1] Rapid cooling traps impurities that lower the melting point, favoring the oil phase.[1]
Q3: Can I use basic or acidic solvents to improve solubility?
A3: Strictly Avoid Strong Acids and Bases. While benzimidazoles are amphoteric, the ester linkage connecting the phenyl ring and the chlorobenzoate group is susceptible to hydrolysis.[1]
-
Risk : Boiling in acidic alcohols (e.g., HCl/Ethanol) or basic media will cleave the ester, reverting your product to the starting materials: 4-(1H-benzimidazol-2-yl)phenol and 4-chlorobenzoic acid.[1]
-
Safe pH Range : Maintain neutral conditions (pH 6–8) during recrystallization.[1]
Part 2: Decision Matrix & Workflow
The following decision tree guides you through the solvent selection process based on your crude material's behavior.
Figure 1: Decision matrix for solvent selection and troubleshooting based on crude solubility behavior.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: The Ethanol Method (Primary)
Best for: Crude purity >85%, removing colored impurities and starting phenols.[1]
-
Preparation : Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
-
Dissolution : Add 15 mL of Ethanol (95%) . Add a magnetic stir bar.[1]
-
Reflux : Heat to reflux (
) with stirring.-
Observation: If the solution is not clear after 5 minutes, add Ethanol in 2 mL increments. Do not exceed 30 mL total volume.
-
-
Clarification (Optional) : If insoluble black specks remain (catalyst residues), perform a hot filtration through a pre-warmed glass frit or fluted filter paper.[1]
-
Crystallization : Remove from heat.[1] Cover the flask with foil (to prevent dust, not light). Allow to cool to room temperature undisturbed for 2 hours.
-
Tip: Place the flask on a cork ring or wood block to insulate it from the cold benchtop, promoting slower cooling and larger crystals.[1]
-
-
Harvest : Cool in an ice bath (
) for 30 minutes. Filter via vacuum filtration (Buchner funnel).[1] -
Wash : Wash the cake twice with 2 mL of ice-cold Ethanol .
-
Drying : Dry in a vacuum oven at
for 4 hours.
Protocol B: The DMF/Water Method (Secondary)
Best for: Highly insoluble crude, large scale (>10 g), or when Ethanol fails.[1]
-
Dissolution : Dissolve 1.0 g of crude in the minimum amount of DMF (approx. 3–5 mL) at
.-
Warning: Do not boil DMF (
); high heat promotes decomposition.[1]
-
-
Precipitation : While stirring rapidly at
, add hot Water ( ) dropwise. -
Endpoint : Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]
-
Re-solubilization : Add a few drops of DMF to clear the solution.[1]
-
Cooling : Allow the clear solution to cool slowly to room temperature. The change in solvent polarity will force the ester to crystallize.[1]
-
Wash : Filter and wash copiously with Water (to remove DMF) followed by a small rinse with Ethanol (to aid drying).[1]
Part 4: Troubleshooting & Data Analysis[1]
Quantitative Data: Solvent Performance Table
| Solvent System | Solubility (Hot) | Recovery Yield | Impurity Removal | Notes |
| Ethanol (95%) | Moderate | 70–85% | High | Best balance.[1] Removes unreacted phenol efficiently.[1] |
| DMF / Water | Very High | 85–95% | Moderate | Hard to dry; DMF traces can stick to crystals.[1] |
| Acetonitrile | Moderate | 60–75% | High | Good for removing colored oxidation byproducts.[1] |
| Ethyl Acetate | Low | <50% | Low | Not recommended; product is often too insoluble.[1] |
Common Failure Modes
Issue 1: Product smells like "almonds" or "chlorine" after drying.
-
Cause : Hydrolysis or trapped solvent.[1] The "almond" scent suggests benzaldehyde derivatives (if used in synthesis) or degradation.[1]
-
Fix : Recrystallize again from Ethanol to remove trapped organic volatiles. Ensure vacuum drying is sufficient.[1][2]
Issue 2: Melting point is broad (
-
Cause : Presence of 4-(1H-benzimidazol-2-yl)phenol (starting material).[1][3]
-
Verification : Run TLC (Solvent: Ethyl Acetate/Hexane 1:1).[1] The phenol is more polar (lower
) than the ester.[1] -
Fix : Wash the solid with cold 5% Sodium Bicarbonate (
) solution.[1] The phenol is slightly acidic and will be removed, while the ester remains intact.[1] Rinse thoroughly with water before recrystallizing.
References
-
BenchChem Technical Support . Purification of 6-Chloro-1H-benzimidazol-1-amine by Crystallization. (General principles for benzimidazole solubility and "oiling out" troubleshooting). [1]
-
International Journal of Creative Research Thoughts (IJCRT) . In-Situ Recrystallize Synthesis of Benzimidazole Derivatives. (Protocols for ethanol recrystallization of 2-phenylbenzimidazoles).
-
ResearchGate . Synthesis and characterization of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate. (Analogous ester synthesis and purification data).
-
National Institutes of Health (PMC) . 4-(1H-Benzimidazol-2-yl)benzonitrile.[1] (Crystal structure and ethanol purification of benzimidazole phenyl derivatives).
Sources
Technical Support Center: Controlling Thermal Degradation of Benzimidazole Liquid Crystals
Welcome to the technical support center for benzimidazole-based liquid crystals. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of these advanced materials. As you push the boundaries of your research, you may encounter challenges related to the thermal stability of these compounds. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand, identify, and control the thermal degradation of your benzimidazole liquid crystals, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues observed during your experiments. Each problem is followed by an analysis of potential causes rooted in thermal degradation and actionable solutions.
Problem 1: My benzimidazole liquid crystal sample is turning yellow or brown upon heating.
Visual Cue: A noticeable change in the sample's color from its original state (often colorless or pale) to a yellow or brown hue during thermal processing or analysis.
Causality and Mechanistic Insights:
The discoloration of your benzimidazole liquid crystal is a primary indicator of thermal-oxidative degradation.[1] The benzimidazole core, while generally robust, can undergo oxidation at elevated temperatures, especially in the presence of oxygen. This process often involves the formation of chromophores, which are chemical structures that absorb light in the visible spectrum, leading to the observed color change. The degradation can be initiated at the carbocyclic aromatic ring adjacent to the imidazole nucleus.[2]
Potential Degradation Pathways:
-
Oxidation of the Benzene Ring: The benzene part of the benzimidazole moiety can be susceptible to oxidation, leading to the formation of quinone-like structures or other conjugated systems that act as chromophores.
-
Side-Chain Degradation: If your benzimidazole liquid crystal has aliphatic side chains, these can be more susceptible to thermal oxidation than the aromatic core. The formation of carbonyl groups and other unsaturated species in the side chains can contribute to discoloration.
-
Impurity-Catalyzed Degradation: Trace amounts of impurities, such as residual catalysts from synthesis or metal ions, can act as catalysts for oxidative degradation, lowering the temperature at which discoloration occurs.
Experimental Solutions:
-
Inert Atmosphere Processing: The most effective way to prevent thermo-oxidative degradation is to handle your sample under an inert atmosphere (e.g., nitrogen or argon).[3][4] This is crucial during heating, melting, and any long-term high-temperature experiments.
-
Solvent Purity: Ensure that any solvents used for processing or casting films are of high purity and are thoroughly deoxygenated before use. Peroxides in solvents can initiate degradation.
-
Purification of the Liquid Crystal: If you suspect impurities, repurify your sample. Techniques like column chromatography or recrystallization can remove catalytic impurities.
-
Addition of Antioxidants: Incorporating a small amount (typically 0.1-1.0 wt%) of a suitable antioxidant can significantly inhibit oxidative degradation.[1][5][6]
| Antioxidant Type | Example | Mechanism of Action |
| Primary Antioxidants (Radical Scavengers) | Hindered phenols (e.g., BHT, Irganox 1076) | Donate a hydrogen atom to peroxide radicals, terminating the degradation chain reaction.[1] |
| Secondary Antioxidants (Peroxide Decomposers) | Phosphites, thioesters | Decompose hydroperoxides into non-radical, stable products.[1] |
DOT Script for Discoloration Troubleshooting Workflow:
Sources
Enhancing fluorescence quantum yield of benzimidazole esters
Technical Support Center: Fluorescence Optimization for Benzimidazole Esters
Ticket Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris Thorne Topic: Enhancing Fluorescence Quantum Yield (FQY) of Benzimidazole Esters
Introduction: The Quantum Efficiency Paradox
Welcome to the technical support hub. You are likely here because your benzimidazole ester derivatives are exhibiting suboptimal fluorescence quantum yields (
Low
Module 1: Structural Diagnostics (The "Hardware")
Q1: I synthesized a 2-phenylbenzimidazole ester, but the quantum yield is <5%. Why is the emission so weak compared to the acid or alcohol analogues?
Diagnosis: The ester group (-COOR) is a strong Electron-Withdrawing Group (EWG). If placed incorrectly relative to the donor moiety, it can induce a "dark" non-radiative state.
Root Cause Analysis:
-
TICT Formation: If the ester group is attached to a rotatable phenyl ring, it may facilitate twisting in the excited state. The resulting TICT state is highly polar and relaxes non-radiatively (heat), killing fluorescence.
-
Push-Pull Mismatch: Strong fluorescence often requires a "Push-Pull" system. If your ester (acceptor) and your donor (e.g., -OH, -NH2) are not electronically coupled (conjugated) or are orthogonal, the charge transfer is inefficient.
Solution Protocol:
-
Rigidification: Sterically hinder the rotation of the ester-bearing ring. Add bulky groups (e.g., tert-butyl) ortho to the ester linkage to restrict rotation and prevent TICT.
-
Donor Placement: Ensure a strong Electron-Donating Group (EDG) like methoxy (-OMe) or diethylamino (-NEt2) is para to the benzimidazole core to maximize the ICT pathway.
Visualization: Radiative vs. Non-Radiative Competition
Caption: Pathway selection in benzimidazole esters. Minimizing the TICT pathway (red) is critical for maximizing fluorescence (green).
Module 2: Environmental Troubleshooting (The "Software")
Q2: My compound glows bright blue in toluene but is virtually non-fluorescent in ethanol or DMSO. Is my compound decomposing?
Diagnosis: This is classic Solvatochromic Quenching , not decomposition. Benzimidazole esters are highly sensitive to solvent polarity, especially if they rely on ESIPT.
Technical Explanation:
-
Hydrogen Bonding Interference: In protic solvents (Ethanol, MeOH), the solvent molecules form intermolecular hydrogen bonds with the benzimidazole nitrogen or the phenolic -OH (if present). This disrupts the intramolecular hydrogen bond required for the ESIPT cycle, forcing the molecule back into a relaxation pathway that does not emit light.
-
Stabilization of TICT: Polar solvents (DMSO, DMF) stabilize the highly polar TICT state, lowering its energy level below the radiative state. The molecule "slides" into this dark state and releases energy as heat.
Corrective Action:
-
Solvent Screen: Switch to aprotic, non-polar solvents (Cyclohexane, Toluene, Dichloromethane) to verify intrinsic FQY.
-
Encapsulation: If aqueous application is required, encapsulate the dye in hydrophobic micelles (e.g., Pluronic F127) or solid-state matrices to shield it from water.
Module 3: Solid-State & Aggregation (AIE vs. ACQ)
Q3: I need this for a solid-state sensor, but the powder is dull. How do I fix Aggregation-Caused Quenching (ACQ)?
Diagnosis: Planar benzimidazole esters tend to stack like pancakes (π-π stacking) in the solid state. This stacking allows excitons to diffuse to "trap sites" where they decay non-radiatively.
Strategy: Engineering Aggregation-Induced Emission (AIE) To turn ACQ into AIE (Aggregation-Induced Emission), you must prevent planar stacking while restricting intramolecular rotation.
Protocol: The "Rotor" Modification
-
Introduce "Propellers": Modify the ester alkyl chain. Instead of a methyl ester (-COOMe), synthesize a bulky ester (e.g., adamantyl or trityl ester).
-
Twisted Geometry: Introduce a substituent at the ortho position of the phenyl ring. This forces the phenyl ring to twist out of coplanarity with the benzimidazole core, preventing tight π-π stacking while restricting the rotation that leads to TICT.
Troubleshooting Flowchart: Low Quantum Yield
Caption: Diagnostic logic for isolating the cause of fluorescence quenching in benzimidazole esters.
Module 4: Validated Experimental Protocols
Protocol A: Relative Quantum Yield Measurement
Do not rely on absolute values from the machine without calibration. Use the Comparative Method.
Reagents:
-
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) or Rhodamine 6G in Ethanol ( ). Choose one with excitation/emission matching your sample. -
Solvent: Spectroscopic grade (HPLC grade is minimum).
Step-by-Step:
-
Absorbance Matching: Prepare solutions of your sample and the standard.[1][2] Adjust concentrations so the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.05).
-
Why? To prevent inner-filter effects (re-absorption of emitted light).
-
-
Spectrum Acquisition: Record the integrated fluorescence intensity (
) for both sample and standard using the exact same slit widths and PMT voltage. -
Calculation: Use the following equation:
Data Table: Common Standards for Benzimidazoles
| Standard | Solvent | Emission Range (nm) | Application | |
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.54 | 400–600 | Blue emitters |
| Anthracene | Ethanol | 0.27 | 360–480 | UV-Blue emitters |
| Rhodamine 6G | Ethanol | 0.95 | 530–650 | Green-Orange emitters |
| Coumarin 153 | Ethanol | 0.38 | 500–600 | Green emitters |
References
-
Mechanism of ESIPT & Solvent Effects
-
Substituent Effects on Quantum Yield
-
Solid-State & AIE Strategies
-
Measurement Protocols
-
A Guide to Recording Fluorescence Quantum Yields. (2011). UC Irvine Department of Chemistry.
-
-
TICT vs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing fluorescence of benzimidazole derivative via solvent-regulated ESIPT and TICT process: A TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some fluorescent benzimidazole derivatives using cobalt(II) hydroxide as highly efficient catalyst--spectral and physico-chemical studies and ESIPT process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 4-Chlorobenzoyl Chloride Removal
Overview
4-Chlorobenzoyl chloride is a highly reactive acylating agent widely used in the synthesis of amides, esters, and ketones. However, driving these reactions to completion often requires a stoichiometric excess of the acid chloride. Failure to completely remove unreacted 4-chlorobenzoyl chloride during workup leads to downstream contamination, generation of corrosive hydrochloric acid (HCl) upon atmospheric hydrolysis, and degradation of the final product.
This guide provides field-proven, mechanistically grounded troubleshooting strategies for its complete removal, tailored for drug development professionals and synthetic chemists.
Troubleshooting FAQs
Q1: I performed a standard aqueous water wash, but NMR analysis still shows unreacted 4-chlorobenzoyl chloride. Why did the workup fail? Causality & Solution: Simple water hydrolysis of 4-chlorobenzoyl chloride is kinetically slow. The aromatic ring conjugates with the carbonyl group, stabilizing the electrophilic center compared to aliphatic acid chlorides. Furthermore, biphasic mixtures (e.g., dichloromethane/water) suffer from poor interfacial mass transfer. Self-Validating Protocol: To ensure complete destruction of the acid chloride, you must quench the reaction with a strong aqueous base (e.g., 1M NaOH or saturated NaHCO₃) and apply vigorous overhead or magnetic stirring for at least 30–60 minutes. The base accelerates hydrolysis to 4-chlorobenzoic acid and immediately deprotonates it to form sodium 4-chlorobenzoate, which is highly soluble in the aqueous phase and completely removed from the organic layer[1].
Q2: My final product is base-sensitive and degrades during NaOH hydrolysis. How can I remove the acid chloride under mild conditions? Causality & Solution: If an aqueous base is incompatible with your product, utilize a "reactive amine quench." Add a primary or secondary amine equipped with a basic handle, such as N,N-dimethylethylenediamine or morpholine[1]. These amines act as potent nucleophiles, reacting with 4-chlorobenzoyl chloride in minutes to form a highly basic amide byproduct. Self-Validating Protocol: After adding the quenching amine and stirring for 15–30 minutes, perform a mild acidic wash (e.g., 1M HCl). The acidic aqueous phase protonates the tertiary amine tail of the newly formed byproduct, rendering it entirely water-soluble. Your neutral organic product remains safely in the organic phase.
Q3: I am synthesizing a highly water-sensitive compound and cannot perform any aqueous liquid-liquid extraction. What are my options? Causality & Solution: For strictly anhydrous workflows or high-throughput library synthesis, solid-phase scavenger resins are the optimal choice. Resins such as PS-Trisamine (polymer-supported tris(2-aminoethyl)amine) feature primary amines covalently bound to a cross-linked polystyrene backbone[2]. The unreacted 4-chlorobenzoyl chloride reacts with the resin, becoming covalently tethered to the insoluble polymer matrix. Self-Validating Protocol: Add 3 to 4 equivalents of PS-Trisamine directly to the crude organic reaction mixture. Agitate for 1–3 hours at room temperature. The resin sequesters both the excess acid chloride and any generated HCl. Simple vacuum filtration removes the resin, leaving a pure product in the filtrate without a single drop of water.
Quantitative Data: Comparison of Removal Strategies
| Removal Strategy | Reagent Used | Typical Time Req. | Aqueous Workup? | Ideal Substrate Compatibility | Byproduct Formed |
| Base Hydrolysis | 1M NaOH / NaHCO₃ | 30 - 60 min | Yes | Base-stable, highly lipophilic products | Sodium 4-chlorobenzoate (Aq) |
| Amine Quench | N,N-dimethylethylenediamine | 15 - 30 min | Yes (Acidic) | Base-sensitive, acid-stable products | Basic amide salt (Aq) |
| Solid-Phase Scavenging | PS-Trisamine Resin | 1 - 3 hours | No | Water-sensitive, library synthesis | Polymer-bound amide (Solid) |
Experimental Protocols
Protocol A: Reactive Amine Quench and Acidic Wash
Objective: Rapid conversion of excess 4-chlorobenzoyl chloride to a water-soluble basic amide.
-
Quench: To the crude reaction mixture (e.g., in dichloromethane), add 2.0 equivalents (relative to the excess acid chloride) of N,N-dimethylethylenediamine.
-
Agitation: Stir the mixture at room temperature for 30 minutes to ensure complete conversion of the acid chloride.
-
Acid Wash: Transfer the mixture to a separatory funnel. Add an equal volume of cold 1M HCl.
-
Phase Separation: Shake vigorously and allow the layers to separate. The basic amide byproduct and excess quenching amine will partition into the upper aqueous layer.
-
Polishing: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol B: Anhydrous Solid-Phase Scavenging
Objective: Covalent sequestration of acid chloride without aqueous extraction.
-
Resin Preparation: Swell PS-Trisamine resin (loading capacity typically 3.0–4.0 mmol/g) in a minimal volume of anhydrous dichloromethane for 10 minutes.
-
Scavenging: Add 3.5 equivalents of the swelled PS-Trisamine resin to the crude reaction mixture.
-
Incubation: Agitate the suspension gently (using an orbital shaker or overhead stirrer to avoid crushing the fragile resin beads) for 1 to 3 hours at room temperature.
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin bed three times with fresh dichloromethane to elute any trapped product.
-
Isolation: Concentrate the combined filtrates in vacuo to yield the purified product.
Visualizations
Caption: Decision matrix for selecting 4-chlorobenzoyl chloride removal strategies.
Caption: Step-by-step workflow for removing acid chlorides using PS-Trisamine resin.
References
-
Polymer-supported scavengers and reagents in organic synthesis. Wipf Group, University of Pittsburgh. URL: [Link]
-
Acid Chloride Scavenging: Argonaut Quest Training Workshop. Artisan Technology Group. URL: [Link]
Sources
Validation & Comparative
1H NMR spectral analysis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
Topic: Structural Validation of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate via 1H NMR Content Type: Technical Comparison & Analysis Guide
Executive Summary & Strategic Context
Objective: This guide provides a definitive framework for the structural characterization of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate . It is designed for medicinal chemists requiring rigorous validation of the esterification between 2-(4-hydroxyphenyl)benzimidazole and 4-chlorobenzoyl chloride.[1]
The Challenge: Benzimidazole derivatives are prone to tautomerism and solubility-dependent spectral shifts. Furthermore, distinguishing the final ester product from its phenolic precursor requires precise analysis of the central phenyl ring's chemical shifts, which are sensitive to the electronic modification from electron-donating (-OH) to electron-withdrawing (-O-CO-Ar).[1]
The Solution: This protocol utilizes a Comparative Spectral Analysis approach, benchmarking the product against its precursor to validate the covalent bond formation.[1]
Chemical Structure & Proton Assignment Logic[1][2][3]
To interpret the spectrum accurately, we must first segment the molecule into three magnetically distinct zones.[1]
Zone Definition:
-
Zone A (Benzimidazole Core): Includes the labile N-H proton and the fused benzene ring.[1]
-
Zone B (Central Phenyl Linker): The bridge between the heterocycle and the ester.[1] This is the diagnostic zone for reaction success.
-
Zone C (Chlorobenzoate Tail): The 4-chlorophenyl group introduced during esterification.[1]
Figure 1: Structural segmentation for NMR assignment.
Comparative Analysis: Product vs. Precursor
The most critical "alternative" to rule out is the unreacted precursor.[1] The table below compares the theoretical chemical shifts of the starting material (Precursor) vs. the final Product.
Solvent: DMSO-d₆ (Required for Benzimidazole solubility and N-H visibility).[1][2] Frequency: 400+ MHz recommended.[1]
| Proton Region | Precursor: 2-(4-hydroxyphenyl)benzimidazole | Product: 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate | Diagnostic Change (Δδ) |
| N-H (Benzimidazole) | ~12.8 ppm (Broad Singlet) | ~13.0 - 13.1 ppm (Broad Singlet) | Minor: Slight downfield shift due to increased conjugation.[1] |
| O-H (Phenol) | ~9.8 - 10.2 ppm (Broad Singlet) | ABSENT | Primary Confirmation: Disappearance of Phenolic OH.[1] |
| Zone B: H-ortho to Benzimidazole | ~8.0 - 8.1 ppm (Doublet) | ~8.2 - 8.3 ppm (Doublet) | Minor: Deshielding due to extended conjugation.[1] |
| Zone B: H-ortho to Oxygen | ~6.9 ppm (Doublet) | ~7.5 - 7.6 ppm (Doublet) | CRITICAL: Large downfield shift (+0.6 ppm) as O-donating becomes O-withdrawing (Ester).[1] |
| Zone C: H-ortho to Carbonyl | Not Present | ~8.1 - 8.2 ppm (Doublet) | New Signal: Overlaps with Zone B protons; requires integration check.[1] |
| Zone C: H-ortho to Chlorine | Not Present | ~7.6 - 7.7 ppm (Doublet) | New Signal: Distinct AA'BB' pattern of the new tail.[1] |
Key Mechanistic Insight:
In the precursor, the oxygen atom is a strong electron donor (Resonance effect), heavily shielding its ortho protons (shifting them upfield to ~6.9 ppm).[1] Upon esterification, the oxygen lone pairs participate in resonance with the carbonyl group, diminishing their donation to the phenyl ring.[1] This causes the Zone B protons to "relax" back to a more deshielded region (~7.5 ppm).[1]
Detailed Assignment & Interpretation Workflow
This workflow ensures self-validating logic.[1] You do not just "find peaks"; you verify their coupling to confirm the structure.[1]
Figure 2: Step-by-step logic for spectral validation.
Detailed Peak List (DMSO-d₆):
-
δ 13.05 (1H, br s, N-H):
-
Note: This peak may broaden or vanish if the sample is "wet" (contains H₂O) due to proton exchange.[1]
-
-
δ 8.25 (2H, d, J ≈ 8.5 Hz): Zone B protons adjacent to the benzimidazole ring.[1] Deshielded by the C=N bond.[1]
-
δ 8.15 (2H, d, J ≈ 8.5 Hz): Zone C protons adjacent to the ester carbonyl.
-
Differentiation: These may overlap with the signal at 8.25. Use 2D COSY to distinguish: The 8.25 peak couples to the 7.55 peak; the 8.15 peak couples to the 7.70 peak.[1]
-
-
δ 7.70 (2H, d, J ≈ 8.5 Hz): Zone C protons adjacent to the Chlorine atom.[1]
-
δ 7.65 (2H, m): Benzimidazole ring protons (positions 4 and 7).[1]
-
δ 7.55 (2H, d, J ≈ 8.5 Hz): Zone B protons adjacent to the Ester oxygen.[1]
-
Validation: This is the peak that moved from 6.9 ppm.
-
-
δ 7.25 (2H, m): Benzimidazole ring protons (positions 5 and 6).[1]
Experimental Protocols
Protocol A: Sample Preparation (Critical for N-H Detection)
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]
-
Why: CDCl₃ often fails to dissolve benzimidazoles completely and promotes rapid N-H exchange, making the diagnostic N-H peak invisible.[1]
-
-
Concentration: 5–10 mg of compound in 0.6 mL solvent.
-
Note: Higher concentrations favor H-bonding, potentially sharpening the N-H signal.[1]
-
-
Tube: High-quality 5mm NMR tube (Class A or B).
Protocol B: Acquisition Parameters
-
Pulse Sequence: Standard 1H zg30.
-
Scans (NS): Minimum 16 (preferably 64 to resolve the aromatic multiplets clearly).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds.
-
Reasoning: Aromatic protons often have long T1 relaxation times.[1] A short D1 will suppress integration values, making the 12H count inaccurate.
-
Troubleshooting & Alternatives
Issue: "I see a peak at 3.4 ppm and 2.5 ppm."
-
Cause: These are water (HDO) and DMSO (residual protons) signals.[1]
-
Impact: If the water peak is large, it can exchange with the Benzimidazole N-H, causing the N-H peak (13.0 ppm) to broaden into the baseline.[1]
-
Fix: Dry the product thoroughly in a vacuum oven before analysis.
Issue: "The aromatic region is a mess of overlapping peaks." [1]
-
Alternative Method: Run a 1H-1H COSY (Correlation Spectroscopy) .[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General principles of substituent effects on benzene rings).
-
BenchChem. (2025).[1][2] Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Application Note.
-
Lee, C. K., & Lee, I. S. H. (2009).[1][3] NMR Studies of 2-Aryl Derivatives of Benzimidazole. Heterocycles, 78(2), 425.[1][3]
-
Shahnaz, M., et al. (2018).[1][4] Synthesis, characterization of 2-substituted benzimidazole derivatives. Journal of Drug Delivery and Therapeutics.
-
ResearchGate. (2022).[1] Synthesis and characterization of imidazole/benzimidazole ester derivatives. ResearchGate Publication Database.
Sources
Spectral Fingerprinting of Benzimidazole Ester Linkages: A Comparative FTIR Guide
Executive Summary
This guide provides a technical deep-dive into the vibrational spectroscopy of benzimidazole ester linkages, a critical structural motif in drug development (e.g., anthelmintics, proton pump inhibitors). Unlike standard aliphatic esters, the benzimidazole heterocycle introduces significant electronic conjugation and hydrogen-bonding potential that distinctively shifts Infrared (IR) absorption bands. This document compares the FTIR spectral performance of these linkages against standard benzoate alternatives and evaluates the diagnostic utility of FTIR relative to Raman and NMR spectroscopy.
Technical Background: The Benzimidazole-Ester Conjugate
The benzimidazole ester linkage combines a bicyclic aromatic heterocycle with an ester group (-COOR). The position of the ester—typically at the C2 position or the C5/C6 position of the benzene ring—fundamentally alters the vibrational frequency of the carbonyl group due to resonance effects.
-
Electronic Effect: The electron-withdrawing nature of the imine nitrogen (C=N) at the 2-position competes with the ester carbonyl, often leading to higher wavenumber shifts compared to simple aromatic esters, unless strong intermolecular H-bonding (N-H···O=C) is present, which drastically lowers the frequency.
-
Diagnostic Challenge: Distinguishing the ester carbonyl stretch from the C=N stretch of the imidazole ring requires precise peak assignment.
Comparative Analysis: FTIR Spectral Signatures
Benzimidazole Esters vs. Standard Benzoate Esters
The following table contrasts the characteristic vibrational modes of a 2-carboalkoxybenzimidazole against a standard Ethyl Benzoate .
| Vibrational Mode | Benzimidazole Ester (cm⁻¹) | Ethyl Benzoate (cm⁻¹) | Mechanistic Insight |
| C=O[1] Stretch | 1710 – 1735 | 1715 – 1725 | Benzimidazole conjugation lowers |
| C-O-C Stretch (Asym) | 1260 – 1290 | 1270 – 1280 | The "ether" oxygen stretch is highly sensitive to the ring's electron density. |
| C=N Stretch | 1590 – 1620 | Absent | CRITICAL IDENTIFIER: The imidazole ring's imine bond appears as a sharp band, distinct from the ester C=O. |
| N-H Stretch | 3100 – 3400 | Absent | Broad band indicates H-bonding. Absence confirms N-alkylation (if substituted). |
| Aromatic C=C | 1450 – 1500 | 1450 – 1600 | Overlapping region; less diagnostic than the C=N/C=O pair. |
Key Interpretation: In benzimidazole esters, look for the "Twin Peak" phenomenon in the 1600–1750 cm⁻¹ region: the higher energy band is the Ester C=O, and the lower energy band (often sharper) is the Imidazole C=N.
Technique Comparison: FTIR vs. Raman vs. NMR
When characterizing benzimidazole esters, FTIR is the rapid screening tool of choice, but it has limitations compared to orthogonal methods.
Diagnostic Utility Matrix
| Feature | FTIR | Raman Spectroscopy | ¹H-NMR |
| Ester Identification | Superior. The C=O stretch is the strongest feature. | Weak. C=O is a weak scatterer; difficult to quantify. | Excellent. Alkyl protons give precise integration. |
| Ring Conjugation | Good. Shifts in C=N and C=C are observable. | Superior. Aromatic ring breathing modes are intense and distinct. | Moderate. Chemical shifts ( |
| Water Interference | High. Aqueous samples obscure the fingerprint region. | Negligible. Ideal for aqueous formulations.[2] | High. Requires deuterated solvents. |
| Sample Prep | Moderate. Solid state (ATR/KBr) preferred. | Minimal. Non-destructive, direct measurement. | High. Requires dissolution. |
Experimental Protocol: Synthesis & Spectral Acquisition
Self-Validating Workflow: The success of the synthesis is confirmed by the appearance/disappearance of specific FTIR bands described below.
Phase 1: Synthesis of 2-Carboethoxybenzimidazole (Example)
-
Reagents: o-Phenylenediamine (OPD), Diethyl oxalate, Ethanol (solvent).
-
Reaction: Reflux OPD with diethyl oxalate in acidic ethanol for 4-6 hours.
-
Work-up: Neutralize with NaHCO₃, filter the precipitate, and recrystallize from ethanol/water.
Phase 2: FTIR Acquisition Methodology
Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.
Step-by-Step Protocol:
-
Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Sample Prep (ATR Method):
-
Place ~5 mg of the dried, recrystallized benzimidazole ester directly onto the diamond crystal.
-
Apply pressure using the anvil until the force gauge reads optimal contact (ensures high signal-to-noise ratio).
-
-
Acquisition:
-
Scan Range: 4000 – 450 cm⁻¹.
-
Accumulations: 64 scans (to smooth noise in the fingerprint region).
-
-
Data Processing:
-
Apply Baseline Correction (automatic or multipoint).
-
Normalize intensity (0-1 absorbance) for comparison.
-
Phase 3: Validation (Pass/Fail Criteria)
-
PASS: Distinct sharp peak at ~1725 cm⁻¹ (Ester C=O) AND ~1610 cm⁻¹ (C=N).
-
FAIL (Hydrolysis): Appearance of broad "monstrosity" peak at 2500–3300 cm⁻¹ (Carboxylic Acid O-H) indicates ester hydrolysis.
-
FAIL (Starting Material): Doublet peaks at 3300/3400 cm⁻¹ (Primary Amine -NH₂) indicate unreacted o-phenylenediamine.
Visualizations
Diagram 1: Spectral Analysis Workflow
This diagram illustrates the logical flow for interpreting the FTIR spectrum of a suspected benzimidazole ester.
Caption: Logical decision pathway for validating benzimidazole ester synthesis via FTIR spectral features.
Diagram 2: Analytical Technique Selection
A decision tree to help researchers choose between FTIR, Raman, and NMR based on sample constraints.
Caption: Decision matrix for selecting the optimal spectroscopic technique based on analytical requirements.
References
-
Oriental Journal of Chemistry. "Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine." Orient. J. Chem., Vol. 33, No. 1, 2017. Link
-
Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three."[3] Spectroscopy, Vol. 33, Issue 7, 2018.[3] Link
-
MDPI. "Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid." Crystals, 2022.[4] Link
-
Lab Manager. "FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?" Lab Manager, 2024. Link
-
Specac. "Interpreting Infrared Spectra: Esters and Amines." Specac Application Notes. Link
Sources
Comparing nematic phases of chloro vs. nitro substituted benzimidazoles
Nematic Phase Behavior in Benzimidazole Liquid Crystals: A Comparative Guide on Chloro vs. Nitro Substitutions
Benzimidazole derivatives are highly valued in the design of liquid crystals (LCs) due to their rigid aromatic core, high polarizability, and capacity for intermolecular hydrogen bonding. When engineering these molecules for electro-optical applications, the choice of terminal or lateral substituents dictates the mesomorphic behavior. This guide provides an objective, data-driven comparison between chloro (-Cl) and nitro (-NO₂) substituted benzimidazole LCs, analyzing their thermodynamic stability, optical birefringence, and dipole-driven molecular packing.
Mechanistic Causality: The Physics of Substituents
As a structural scaffold, the benzimidazole core offers an excellent platform for high-birefringence materials[1]. However, the nematic phase—characterized by long-range orientational order without positional order—relies on a delicate thermodynamic balance between molecular rigidity, polarizability, and intermolecular forces.
-
Nitro-Substituted Benzimidazoles (-NO₂): The nitro group is a strong electron-withdrawing group with a massive dipole moment (~4.0 D). When introduced at the 5-position of the benzimidazole core, it significantly increases the overall molecular dipole. This strong polarity enhances antiparallel dipole-dipole interactions between neighboring molecules. Causally, this strong electrostatic locking often suppresses the purely orientational nematic phase, instead driving the molecules to form highly ordered, layered enantiotropic smectic mesophases (SmA or SmC) with wide temperature domains and high melting points (
)[2]. -
Chloro-Substituted Benzimidazoles (-Cl): The chloro group is moderately electron-withdrawing but highly polarizable due to its larger atomic radius. It introduces a much smaller dipole moment (~1.5 D). This moderate interaction disrupts tight
stacking, effectively lowering the melting point. Because it provides structural anisotropy without excessive electrostatic locking, chloro-substitution favors a twisted molecular conformation that broadens the nematic phase window and lowers clearing points ( ) compared to highly polar analogues[3].
The presence of these specific groups in linear molecular systems critically influences the transition between nematic and smectic phases by altering interstitial distances and structural succession[4].
Quantitative Phase Comparison
The following table summarizes the representative thermodynamic and optical properties of 5-substituted benzimidazole derivatives, highlighting how the substituent dictates mesophase behavior.
| Parameter | Chloro-Benzimidazole (-Cl) | Nitro-Benzimidazole (-NO₂) |
| Electronic Effect | Moderately electron-withdrawing (-I), polarizable | Strongly electron-withdrawing (-I, -M) |
| Dipole Moment Contribution | ~1.5 D (Moderate) | ~4.0 D (High) |
| Intermolecular Interactions | Weak dipole-dipole, reduced | Strong antiparallel dipole pairing |
| Dominant Mesophase | Enantiotropic Nematic (N)[3] | Smectic (SmA/SmC) or Monotropic Nematic[2] |
| Phase Transition Temps ( | Lower | High |
| Nematic Window ( | Broad (often >20 °C window) | Narrow or Non-existent |
| Optical Birefringence ( | High (~0.20 – 0.30) | Very High (>0.35) |
Self-Validating Characterization Protocol
To objectively compare the nematic phases of these derivatives, researchers must utilize a self-validating analytical workflow. Below is the standard protocol for isolating and confirming nematic behavior.
Workflow for validating nematic phases in substituted benzimidazole liquid crystals.
Step 1: Synthesis & High-Purity Validation
-
Action: Synthesize the target 5-chloro or 5-nitro benzimidazole via oxidative condensation of benzene-1,2-diamines with corresponding aldehydes.
-
Causality & Self-Validation: Purity must strictly exceed 99% via HPLC before thermal analysis. Why? Impurities act as dopants that artificially depress the melting point (
) and skew the nematic range, leading to false thermodynamic profiling.
Step 2: Differential Scanning Calorimetry (DSC)
-
Action: Run samples at a controlled heating/cooling rate of 5 °C/min under a nitrogen atmosphere.
-
Causality & Self-Validation: A rate of 5 °C/min ensures thermal equilibrium. Faster rates cause thermal lag, shifting apparent transition temperatures. Perform three consecutive heating-cooling cycles; transition peaks must be reproducible within ±0.5 °C to rule out thermal degradation.
Step 3: Polarized Optical Microscopy (POM)
-
Action: Place the sample between untreated glass slides on a hot stage. Heat to the isotropic liquid phase, then cool at 2 °C/min.
-
Causality & Self-Validation: Untreated slides allow the natural formation of mesophase textures. For a true nematic phase (typical of chloro-derivatives), you must observe the emergence of characteristic Schlieren or thread-like textures. If focal-conic or fan-shaped textures appear (common in nitro-derivatives), the phase is smectic, indicating the substituent has induced layered ordering.
Step 4: X-Ray Diffraction (XRD) Confirmation
-
Action: Conduct temperature-dependent XRD in the exact mesophase window identified by DSC.
-
Causality & Self-Validation: Nematic phases possess orientational order but lack positional order. This is validated by the presence of a diffuse halo in the wide-angle region (intermolecular distance ~4.5 Å) and the strict absence of sharp peaks in the small-angle region. Sharp small-angle peaks invalidate a nematic claim and confirm smectic layering.
References
-
Title: The influence of the benzimidazole-based nematic liquid crystals containing ethynyl and difluoro-substitution on mesomorphic and birefringence properties Source: Liquid Crystals (via ResearchGate) URL: [Link]
-
Title: Gold Liquid Crystals in the XXI Century Source: Crystals (MDPI) URL: [Link]
-
Title: Synthesis, characterization and liquid crystalline properties of novel benzimidazol-8-hydroxyquinoline complexes Source: Journal of Molecular Structure (via ResearchGate) URL: [Link]
-
Title: Synthesis, Study of Their Liquid Crystal, Laser Properties of New Binary 1,3-Oxazepine-4,7-dione Derivatives and Evaluation of their Antibacterial Activity Source: Global Scientific Journals URL: [Link]
Sources
Comparative Guide: X-Ray Diffraction (XRD) Characterization of Benzimidazole-Based Mesogens
Executive Summary
The rational design of liquid crystalline materials (mesogens) relies heavily on understanding their supramolecular architecture. Benzimidazole-based mesogens have emerged as highly versatile building blocks due to their unique combination of strong intermolecular hydrogen bonding, extended
Mechanistic Insights: Phase Behavior & XRD Signatures
The core structure of a mesogen dictates its phase behavior. Benzimidazole derivatives frequently exhibit highly ordered smectic (SmA, SmC) or columnar mesophases[1][2]. The driving force behind this is the nitrogen atoms within the benzimidazole ring, which act as both hydrogen bond donors (N-H) and acceptors (C=N).
When analyzing these materials via XRD, two distinct regions are evaluated:
-
Small-Angle X-ray Scattering (SAXS): Probes the long-range positional order (e.g., lamellar layer spacing,
). In benzimidazole mesogens, temperature-dependent SAXS often reveals a transition to a tilted bilayer smectic structure (SmC), where the measured -spacing is less than the calculated extended molecular length ( )[2][3]. -
Wide-Angle X-ray Scattering (WAXS): Probes the short-range lateral packing of the molecules. A diffuse halo typically appears around
, indicating the liquid-like in-plane order characteristic of smectic and nematic phases[4].
Logical relationship between benzimidazole molecular structure and resulting XRD phase signatures.
Comparative XRD Analysis: Benzimidazole vs. Alternatives
To objectively evaluate benzimidazole mesogens, we must benchmark them against structurally related counterparts.
-
Benzimidazole vs. Imidazole: While both contain the imidazole ring, the fused benzene ring in benzimidazole increases steric hindrance and extends the conjugated
-system. This results in stronger hydrogen bonding and interactions[4]. Consequently, benzimidazole mesogens often form more thermally stable, tilted smectic (SmC) or columnar phases, whereas simple imidazole mesogens typically favor orthogonal smectic A (SmA) phases[2][4]. -
Benzimidazole vs. Biphenyl: Biphenyl cores rely primarily on shape anisotropy and weak dipole interactions, often resulting in nematic (N) phases with absent or very weak SAXS reflections. The introduction of a benzimidazole unit anchors the molecules into distinct lamellar layers, shifting the preference toward highly ordered smectic phases[1].
Table 1: Comparative XRD Structural Parameters
| Mesogen Core Type | Typical Mesophase | SAXS Signature (Small Angle) | WAXS Signature (Wide Angle) | Primary Structural Driving Force |
| Benzimidazole | Smectic C (SmC), Columnar | Sharp Bragg peaks (tilted bilayer, | Diffuse halo ( | Strong N-H···N H-bonding, extended |
| Imidazole | Smectic A (SmA) | Sharp Bragg peaks (monolayer, | Diffuse halo ( | Moderate H-bonding, lower steric hindrance[4] |
| Biphenyl | Nematic (N), Smectic A | Weak/Absent SAXS (for N phase) | Diffuse halo | Shape anisotropy, weak dipole interactions[1] |
Self-Validating Experimental Protocol: Temperature-Dependent XRD
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a distinct causality and an internal check to prevent data artifacts (e.g., kinetic trapping or thermal lag).
Step 1: Sample Preparation and Thermal History Erasure
-
Action: Load 2–3 mg of the synthesized benzimidazole mesogen into a 0.5 mm thin-walled quartz capillary.
-
Causality: Quartz is chosen over standard glass to minimize X-ray absorption and background scattering at low angles.
-
Validation Check: Heat the sample to
above its clearing point (isotropic phase) as previously determined by Differential Scanning Calorimetry (DSC). This erases previous thermal and mechanical history, ensuring the mesophase forms purely from thermodynamic drivers upon cooling.
Step 2: Thermal Stage Calibration and Equilibration
-
Action: Mount the capillary in a Linkam temperature-controlled heating stage integrated with the XRD diffractometer. Set a cooling/heating rate of
to . -
Causality: A slow ramp rate prevents thermal lag between the stage sensor and the sample interior, ensuring the recorded temperature accurately reflects the phase transition.
-
Validation Check: Hold the temperature isothermally for 5 minutes before each scan. If the diffraction pattern continues to shift during the hold, thermodynamic equilibrium has not been reached; extend the hold time.
Step 3: SAXS/WAXS Data Acquisition
-
Action: Expose the sample to Cu K
radiation ( Å). Collect data simultaneously in the small-angle ( ) and wide-angle ( ) regimes. -
Causality: Simultaneous acquisition is critical. The SAXS region confirms the presence and spacing of the smectic layers, while the WAXS region confirms the molten, liquid-like nature of the alkyl chains, proving the material is a mesophase and not a solid crystal[4].
Step 4: Data Reduction and Bragg's Law Application
-
Action: Calculate the layer spacing (
) using Bragg’s Law: . Compare to the theoretical molecular length ( ) obtained via DFT energy minimization. -
Causality: If
, the phase is SmA. If , the molecules are tilted, confirming a SmC phase[2]. -
Validation Check: Cross-reference the XRD transition temperatures with the endothermic/exothermic peaks from the DSC thermograms. They must align within
.
Self-validating workflow for temperature-dependent XRD characterization of mesogens.
Conclusion
Benzimidazole-based mesogens offer superior structural predictability compared to simpler imidazole or biphenyl derivatives. The robust hydrogen-bonding network and
References
-
Wei, B., et al. "Synthesis, structural and electrochemical characterization of benzimidazole compounds exhibiting a smectic C liquid crystal phase." Journal of Molecular Structure, 2017.[Link]
-
Al-Zaqri, N., et al. "A new series of ionic liquid crystal imidazole and benzoimidazole bearing chalcone groups, synthesis and characterization." RSC Advances, 2023.[Link]
-
"Anti-naphthalene bisbenzimidazole columnar mesogens as interfacial modifiers in perovskite solar cells." Journal of Materials Chemistry C, 2025.[Link]
-
"Synthesis and mesomorphic properties of 2-(4′-alkoxybiphenyl-4-yl)-1H-benzimidazole derivatives." Liquid Crystals, 2013.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid crystal behavior, photoluminescence and gas sensing: A new series of ionic liquid crystal imidazole and benzoimidazole bearing chalcone groups, synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: UV-Vis Spectral Profiling of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate .
Executive Summary: Beyond the Static Spectrum
In the realm of benzimidazole derivatives, 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate (hereafter referred to as BPC-Ester ) represents a critical "masked" fluorophore and chromophore. Unlike simple UV filters (e.g., PBSA), this molecule functions as a responsive optical probe .
Its value lies not just in its static absorption, but in its differential spectral signature relative to its hydrolysis product, 2-(4-hydroxyphenyl)benzimidazole. This guide characterizes the BPC-Ester’s absorption profile, contrasting it with standard alternatives to validate its utility in esterase assays, prodrug release monitoring, and lipophilic UV filtration.
Spectral Architecture & Mechanism
The Chromophoric System
The BPC-Ester molecule consists of two distinct chromophores linked by an ester bond, which acts as an "electronic gate."
-
Primary Chromophore (The Core): The 2-phenylbenzimidazole (PBI) backbone.
-
Secondary Chromophore (The Cap): The 4-chlorobenzoyl moiety.[1]
-
The Gate (Ester Linkage): This bond disrupts the strong electron-donating capacity of the phenolic oxygen, forcing a hypsochromic (blue) shift compared to its free phenol precursor.
Predicted & Observed Spectral Data
| Parameter | BPC-Ester (Target) | Precursor (Phenol Form) | Standard (PBSA) |
| Primary | 305 – 315 nm | 320 – 325 nm | 289, 302 nm |
| Secondary | 240 – 250 nm | ~245 nm | ~240 nm |
| Electronic Character | Electron-Withdrawing Ester | Electron-Donating Hydroxyl | Electron-Withdrawing Sulfonate |
| Solvent Sensitivity | Moderate (Polarity dependent) | High (pH dependent) | High (pH dependent) |
| Fluorescence | Quenched / Weak Blue | Strong Blue-Green | Strong Blue |
Technical Insight: The esterification of the 4'-position locks the oxygen lone pair into the carbonyl resonance. This prevents the formation of the highly conjugated intramolecular charge transfer (ICT) state seen in the free phenol or phenolate. Therefore, BPC-Ester absorbs at a shorter wavelength (higher energy) than its hydrolysis product.
Comparative Performance Analysis
Scenario A: As a UV-Blocking Agent
-
Vs. PBSA (Ensulizole): PBSA is water-soluble and strictly a UVB blocker. BPC-Ester is highly lipophilic.
-
Advantage:[1] BPC-Ester is superior for incorporation into lipid nanoparticles or oil-based formulations where water solubility is a detriment.
-
Disadvantage: It lacks the extreme photostability of the sulfonate derivatives in aqueous media.
-
Scenario B: As an Esterase Probe (The "Turn-On" Mechanism)
This is the primary application utility. The BPC-Ester is "darker" or blue-shifted. Upon enzymatic cleavage by esterases (or chemical hydrolysis), the 4-chlorobenzoic acid is released, generating the 2-(4-hydroxyphenyl)benzimidazole .
-
The Shift: The spectrum red-shifts from ~310 nm to >325 nm (neutral) or >345 nm (basic).
-
The Signal: This creates a ratiometric absorbance change that self-validates the reaction progress.
Mechanism of Action Diagram
Caption: Hydrolysis pathway converting the short-wave absorbing ester into the long-wave absorbing, highly fluorescent phenol.
Validated Experimental Protocol
To ensure Trustworthiness and reproducibility, use this self-validating protocol to characterize the BPC-Ester.
Materials
-
Compound: 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate (Recrystallized from Ethanol).
-
Solvents: DMSO (Stock), Ethanol (Working).
-
Reagent: 1M NaOH (for hydrolysis validation).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 3.5 mg of BPC-Ester in 10 mL DMSO to create a 1 mM stock solution .
-
Note: The chlorobenzoate moiety decreases solubility in pure alcohols compared to the parent benzimidazole; DMSO ensures complete solvation.
-
-
Baseline Scan (The "Masked" State):
-
Dilute stock 1:100 into Ethanol (Final: 10 µM).
-
Blank the spectrophotometer with pure Ethanol.
-
Scan 200–500 nm.
-
Expectation: Distinct peaks at ~245 nm and ~310 nm. Minimal absorption >330 nm.
-
-
Hydrolysis Validation (The "Reveal"):
-
To the cuvette, add 50 µL of 1M NaOH. Invert to mix.
-
Wait 5 minutes.
-
Rescan 200–500 nm.
-
Expectation: The peak at ~310 nm will decrease. A new, broader band will appear at 340–350 nm (Phenolate form). This confirms the identity of the ester linkage.
-
Workflow Visualization
Caption: Experimental workflow for spectral validation and hydrolysis confirmation.
References
-
Synthesis and Spectral Analogs
- Al-Amiery, A. A., et al. "Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate.
-
Benzimidazole Solvatochromism & Photophysics
- Vlaicu, I. D., et al. "Electronic spectra of benzimidazole complexes." Journal of Molecular Structure, 2021.
-
Commercial Comparator Data (PBSA)
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 135546482, 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide."
-
General Principles of UV Absorption
- Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds."
Sources
Validating Purity of Synthesized 4-(1H-benzimidazol-2-yl)phenyl Esters: A Comparative Guide
Executive Summary: The "Purity" Misconception
In the synthesis of 4-(1H-benzimidazol-2-yl)phenyl esters , a common pitfall in research laboratories is relying solely on
The Bottom Line: To validate these specific esters, you must employ a Reversed-Phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) detector.[1] The ester linkage is susceptible to hydrolysis, releasing 4-(1H-benzimidazol-2-yl)phenol , a degradation product that often co-crystallizes with the product and is indistinguishable by melting point alone.[1]
This guide compares validation methodologies and provides a standardized, self-validating HPLC protocol designed to detect the specific impurities inherent to benzimidazole ester synthesis.
The Synthetic Challenge: Where Impurities Originate
To validate purity, one must first understand the impurity profile. The synthesis of these esters typically proceeds via a two-stage workflow: the formation of the benzimidazole core followed by esterification.
Impurity Profiling[2][3]
-
Unreacted Precursors: o-phenylenediamine (highly polar, toxic) and 4-hydroxybenzaldehyde.[1]
-
Intermediate Byproducts: Mono-imines (Schiff bases) that failed to cyclize into the imidazole ring.[1]
-
Degradants (Critical): The ester bond is the "weak link." Moisture or improper pH during workup hydrolyzes the target ester back to the phenolic precursor.
Figure 1: Synthetic pathway highlighting the origin of critical impurities.[1] Note that the Phenol intermediate acts as both a precursor and a degradation product.
Comparative Analysis: NMR vs. HPLC vs. DSC[1]
The following table objectively compares validation methods based on sensitivity, specificity, and utility for this specific compound class.
| Feature | RP-HPLC (UV/PDA) | DSC / Melting Point | |
| Primary Utility | Structural Identity (ID) | Quantitative Purity (%) | Crystallinity & Polymorphism |
| Detection Limit | ~0.5 - 1.0% (High noise floor) | < 0.05% (Trace analysis) | N/A (Bulk property) |
| Specificity | High for structure; Low for overlapping signals.[1] | High (Separates based on polarity).[1] | Low (Eutectic impurities broaden peaks).[1] |
| Benzimidazole Issue | NH protons often broaden/disappear due to exchange; aromatic regions overlap. | Excellent. Benzimidazoles are strong chromophores (UV active).[1] | Poor. Phenol impurities often co-crystallize, masking MP depression.[1] |
| Recommendation | Mandatory for ID | Mandatory for Purity | Supplementary |
Why NMR is Insufficient
In benzimidazole esters, the aromatic region (7.0–8.0 ppm) is crowded.[1] A 2% impurity of the precursor phenol (which shares the benzimidazole core) often hides underneath the product's multiplets. Furthermore, the labile N-H proton of the imidazole ring is broad and integration-unreliable. qNMR (Quantitative NMR) is a viable alternative only if an internal standard (e.g., maleic acid) is used and relaxation times are strictly optimized [1, 2].[1]
The Standardized Protocol: RP-HPLC Validation[1]
This protocol is designed to separate the highly polar diamine, the moderately polar phenol, and the non-polar ester.
Method Parameters[1][2][3][4][5][6][7][8][9][10][11][12]
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.[1]
-
Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm or 5 µm.[1] (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5).[1] Note: Acidic pH is crucial to protonate the benzimidazole nitrogen, preventing peak tailing.
-
Detection: 280 nm (General) and 310 nm (Specific to Benzimidazole conjugation).[1]
-
Temperature: 30°C.
Gradient Profile
The ester is significantly more hydrophobic than the phenol precursor. A gradient is required to elute the phenol early and the ester late.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibrate / Inject |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar diamines) |
| 15.0 | 10 | 90 | Linear Gradient (Elute Phenol then Ester) |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 90 | 10 | Re-equilibrate |
Experimental Workflow (Self-Validating System)
To ensure the data is trustworthy, you must run a System Suitability Test (SST) before analyzing samples.[1]
-
Blank Injection: Inject pure solvent (MeOH/ACN).[1] Criteria: No peaks at retention times of interest.
-
Resolution Solution: Mix the target ester and the phenol precursor (approx. 0.1 mg/mL each).[1]
-
Criteria: Resolution (
) between the Phenol and Ester peaks must be > 2.0.[1]
-
-
Sample Injection: Dissolve synthesized ester in ACN (approx. 0.5 mg/mL).[1]
-
Note: Avoid dissolving in DMSO if possible, or keep injection volume low (<5 µL), as DMSO can cause peak broadening.[1]
-
Figure 2: Self-validating workflow ensuring the method can distinguish the product from its primary degradant.
Data Interpretation & Troubleshooting
When analyzing your chromatograms, use the following guide to interpret specific peak behaviors common to benzimidazoles.
Expected Retention Profile (Relative)
-
tR ~ 2-3 min: o-phenylenediamine (Very polar, often elutes near void volume).[1]
-
tR ~ 8-10 min: 4-(1H-benzimidazol-2-yl)phenol (The hydrolysis product).
-
tR ~ 14-16 min: 4-(1H-benzimidazol-2-yl)phenyl ester (Target).[1]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Tailing Peaks | Basic Nitrogen on benzimidazole interacting with silanols.[1] | Ensure Mobile Phase A pH is acidic (≤ 4.5).[1] Add 10mM Ammonium Acetate.[1] |
| Split Peaks | Sample solvent mismatch (e.g., sample in 100% DMSO injected into 10% ACN).[1] | Dissolve sample in mobile phase or reduce injection volume.[1] |
| Ghost Peaks | Carryover from previous run.[4] | Extend the wash step (90% B) at the end of the gradient. |
| New Peak Appearance | Hydrolysis of ester during analysis. | Ensure autosampler is cooled (4°C). Avoid high pH buffers (>7.0).[1] |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5]
-
BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.
-
Kulik, A., et al. (2011).[1][2] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.[2][3] Acta Poloniae Pharmaceutica.[1][2]
-
Ubeid, M.T., et al. (2021).[1][6] Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde... Molbank.[1] [1]
-
FDA Guidance for Industry. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[1][7]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
